7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(3,5-dimethylphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-8-12(2)10-13(9-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBEUWUBWITDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645292 | |
| Record name | 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-48-5 | |
| Record name | 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known chemical properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Due to the limited availability of published experimental data for this specific compound, this document outlines its fundamental chemical identity and presents a theoretical synthesis pathway. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a keto acid derivative of heptanoic acid. Its core structure consists of a seven-carbon aliphatic chain with a carboxylic acid at one end and a 3,5-dimethylphenyl ketone group at the C7 position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 898765-48-5 | [1][2][3] |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1][3] |
| Physical State | Not available | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Note: "N/A" indicates that the data is not available in the public domain at the time of this publication.
Experimental Data
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for this compound, including spectroscopic analyses (NMR, IR, Mass Spectrometry) or detailed experimental protocols for its synthesis and purification. The information available is primarily from chemical suppliers.
Theoretical Synthesis Protocol: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. The following section outlines a theoretical experimental protocol for the synthesis of this compound based on this reaction.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with an inert solvent (e.g., carbon disulfide or nitrobenzene) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Addition of Reactants: 1,3-Dimethylbenzene (m-xylene) is dissolved in the same inert solvent and added to the flask. Heptanedioic anhydride, dissolved in the inert solvent, is then added dropwise from the dropping funnel to the stirred suspension at a controlled temperature (typically 0-5 °C).
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Note: This is a generalized protocol and would require optimization for temperature, reaction time, and molar ratios of reactants and catalyst to achieve a satisfactory yield and purity of the desired product.
Biological Activity and Signaling Pathways
As of the date of this publication, no studies have been identified in the public domain that investigate the biological activity of this compound. Therefore, there is no information available regarding its potential roles in any signaling pathways or its pharmacological effects.
Conclusion
This technical guide consolidates the currently available chemical identity of this compound. The significant lack of experimental data, including physical properties, spectroscopic characterization, and biological activity, highlights a clear area for future research. The provided theoretical synthesis protocol offers a starting point for chemists interested in preparing this compound for further study. Further investigation is required to fully characterize this molecule and to explore its potential applications in drug development and other scientific fields.
References
Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a molecule of interest in medicinal chemistry and materials science. The primary synthetic route detailed herein is a two-step process involving the formation of pimelic anhydride followed by a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene). This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data.
Core Synthetic Pathway
The synthesis proceeds via two key transformations:
-
Anhydride Formation: Pimelic acid (heptanedioic acid) is first converted to its corresponding cyclic anhydride, pimelic anhydride, through dehydration. This is typically achieved by heating with a dehydrating agent such as acetic anhydride.
-
Friedel-Crafts Acylation: The resulting pimelic anhydride is then used to acylate m-xylene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the desired product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Dehydrating Agent |
| Pimelic Anhydride | C₇H₁₀O₃ | 142.15 | Acylating Agent |
| 1,3-Dimethylbenzene (m-xylene) | C₈H₁₀ | 106.17 | Aromatic Substrate |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| This compound | C₁₅H₂₀O₃ | 248.32 | Final Product |
Table 2: Experimental Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Anhydride Formation | Pimelic Acid → Pimelic Anhydride | Acetic Anhydride | None | 120-140 | 2-3 | >95 |
| 2. Friedel-Crafts Acylation | Pimelic Anhydride + m-xylene → Product | Aluminum Chloride | m-xylene (excess) | 0 to 25 | 2-4 | 70-85 |
Experimental Protocols
Step 1: Synthesis of Pimelic Anhydride
This protocol is adapted from analogous procedures for the formation of cyclic anhydrides from dicarboxylic acids.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pimelic acid (1.0 eq).
-
Add acetic anhydride (2.0-3.0 eq) to the flask.
-
Heat the mixture to 120-140 °C with stirring for 2-3 hours. The pimelic acid will dissolve as it reacts to form the anhydride.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator.
-
The resulting crude pimelic anhydride, a solid, can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol is based on established procedures for Friedel-Crafts acylation of aromatic compounds with cyclic anhydrides.[1][2][3][4][5]
Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq).
-
Add excess m-xylene (which acts as both reactant and solvent) to the flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve pimelic anhydride (1.0 eq) in a minimal amount of m-xylene and add it to the dropping funnel.
-
Add the pimelic anhydride solution dropwise to the stirred AlCl₃/m-xylene suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
The reaction is quenched by carefully and slowly pouring the reaction mixture over crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid product.
-
Acidify the bicarbonate solution with concentrated HCl to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Mandatory Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Overall synthetic scheme for this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Diagram 3: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation step.
References
An In-depth Technical Guide to 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS 898765-48-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS Number 898765-48-5), a niche aromatic keto acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally analogous compounds. The guide covers physicochemical properties, a detailed, plausible experimental protocol for its synthesis via Friedel-Crafts acylation, and a discussion of potential biological activities based on related molecules. This document aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and similar aromatic keto acids.
Chemical and Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated 80-90 °C |
| Boiling Point | Estimated >400 °C |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. |
| pKa | Estimated 4.5 - 5.0 (for the carboxylic acid group) |
Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic characteristics for this compound based on the functional groups present and data from similar aromatic ketones and carboxylic acids.
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR | δ (ppm): ~10-12 (s, 1H, COOH), ~7.5 (s, 2H, aromatic H ortho to C=O), ~7.2 (s, 1H, aromatic H para to C=O), ~2.9 (t, 2H, -CH₂-C=O), ~2.3 (s, 6H, Ar-CH₃), ~2.3 (t, 2H, -CH₂-COOH), ~1.6-1.8 (m, 4H, internal -CH₂-) |
| ¹³C NMR | δ (ppm): ~200 (C=O, ketone), ~175 (C=O, carboxylic acid), ~138 (aromatic C-CH₃), ~135 (aromatic C-H para), ~130 (aromatic C-C=O), ~127 (aromatic C-H ortho), ~38 (-CH₂-C=O), ~34 (-CH₂-COOH), ~29 (internal -CH₂-), ~24 (internal -CH₂-), ~21 (Ar-CH₃) |
| Infrared (IR) | ν (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (sharp, C=O stretch of carboxylic acid), ~1685 (sharp, C=O stretch of aromatic ketone), ~1600, 1470 (C=C stretch of aromatic ring) |
| Mass Spectrometry (MS) | m/z: [M]+: 248.1412 (calculated for C₁₅H₂₀O₃), Fragmentation is expected to show loss of H₂O, COOH, and characteristic fragments from the alkyl chain and the dimethylphenyl group. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a plausible method for the synthesis of the title compound based on the well-established Friedel-Crafts acylation reaction. The reaction involves the acylation of 1,3-dimethylbenzene (m-xylene) with heptanedioic anhydride in the presence of a Lewis acid catalyst, followed by workup.
Materials:
-
Heptanedioic acid
-
Acetic anhydride
-
1,3-Dimethylbenzene (m-xylene)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
Step 1: Preparation of Heptanedioic Anhydride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanedioic acid (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Heat the mixture to reflux (approximately 140°C) for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure to obtain crude heptanedioic anhydride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude heptanedioic anhydride (1 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Stir the mixture for an additional 15 minutes at 0°C.
-
Add 1,3-dimethylbenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0°C and slowly quench it by the dropwise addition of concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound.
A Technical Guide to the Biological Activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid: A Putative CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Based on structural similarities to known antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), this document outlines the likely mechanism of action, relevant signaling pathways, and detailed experimental protocols for the evaluation of this compound. Due to the absence of publicly available specific data for this compound, this guide serves as a foundational resource for researchers initiating studies on this molecule, offering established methodologies and frameworks for data presentation.
Introduction
This compound is a synthetic compound belonging to the class of 7-oxoheptanoic acid derivatives. While specific biological data for this molecule is not extensively documented in public literature, its structural features strongly suggest it may act as an antagonist of the Che-moattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2).[1][2][3] CRTH2 is a key player in the inflammatory cascade associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[2][4] Antagonism of CRTH2 is a validated therapeutic strategy for mitigating the effects of type 2 inflammation.[1][2]
This whitepaper will explore the presumed biological context of this compound as a CRTH2 antagonist, providing researchers with the necessary theoretical framework and practical methodologies to investigate its potential therapeutic efficacy.
Predicted Mechanism of Action and Signaling Pathway
It is hypothesized that this compound functions as a competitive antagonist at the CRTH2 receptor. In allergic inflammatory responses, prostaglandin D2 (PGD2), primarily released from mast cells, binds to and activates CRTH2 on the surface of Th2 lymphocytes, eosinophils, and basophils.[5][6] This activation triggers a signaling cascade that leads to cellular chemotaxis, degranulation, and the release of pro-inflammatory cytokines, thereby perpetuating the inflammatory response.
As a CRTH2 antagonist, this compound would likely bind to the receptor, preventing the binding of PGD2 and subsequently inhibiting the downstream signaling events.
CRTH2 Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound as a CRTH2 antagonist. These protocols are based on established procedures found in the scientific and patent literature for similar compounds.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2.
-
[³H]-PGD2 (radioligand).
-
Test compound (this compound).
-
Unlabeled PGD2 (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293-CRTH2 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-PGD2, and varying concentrations of the test compound.
-
For total binding, add only [³H]-PGD2 and buffer.
-
For non-specific binding, add [³H]-PGD2 and a high concentration of unlabeled PGD2.
-
Add the cell membrane preparation to each well.
-
Incubate the plate (e.g., 60 minutes at 25°C).
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional antagonist activity of the test compound by assessing its ability to inhibit PGD2-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells co-expressing human CRTH2 and a G-protein alpha subunit (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
PGD2 (agonist).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound to the wells and incubate.
-
Measure the baseline fluorescence using the plate reader.
-
Add a fixed concentration of PGD2 (typically the EC80) to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
Analyze the data to determine the IC50 of the test compound in inhibiting the PGD2-induced calcium flux.
Eosinophil Shape Change Assay
Objective: To assess the effect of the test compound on a physiologically relevant cell type by measuring the inhibition of PGD2-induced eosinophil shape change.
Materials:
-
Human eosinophils isolated from peripheral blood.
-
PGD2.
-
Test compound.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Fixative (e.g., paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Isolate eosinophils from human blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Pre-incubate the isolated eosinophils with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of PGD2.
-
After a short incubation period (e.g., 1-5 minutes), stop the reaction by adding a fixative.
-
Analyze the cell morphology by flow cytometry, measuring the forward scatter (FSC) of the cells. An increase in FSC indicates a change from a spherical to an amoeboid shape.
-
Determine the IC50 of the test compound for inhibiting the PGD2-induced shape change.
Data Presentation
Quantitative data from the aforementioned assays should be systematically organized to facilitate comparison and analysis. The following table provides a template for summarizing the in vitro activity of this compound.
| Assay Type | Target/Cell Line | Parameter | Value (e.g., nM) | Replicates (n) |
| Radioligand Binding | Human CRTH2 | Ki | ||
| Calcium Mobilization | CHO-K1-hCRTH2 | IC50 | ||
| Eosinophil Shape Change | Human Eosinophils | IC50 | ||
| Eosinophil Chemotaxis | Human Eosinophils | IC50 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and characterization of a putative CRTH2 antagonist.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure strongly suggests its potential as a CRTH2 antagonist. This technical guide provides a robust framework for researchers to initiate a thorough investigation of this compound. The outlined signaling pathways, detailed experimental protocols, and structured data presentation templates offer a comprehensive starting point for elucidating its mechanism of action and therapeutic potential in the context of allergic and inflammatory diseases. Further in vitro and in vivo studies as described are essential to confirm its activity and define its pharmacological profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesis of available information on 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid and its closely related analogs. It is important to note that publicly accessible, in-depth biological activity data and detailed experimental protocols for this specific class of compounds are limited. This document provides a foundational overview based on existing chemical data and general synthetic principles.
Core Compound and Analogs: Physicochemical Properties
The core structure, this compound, belongs to a class of substituted aromatic keto-acids. The presence of both a carboxylic acid and a ketone functional group, along with a substituted phenyl ring, makes these compounds potential intermediates for further chemical synthesis and candidates for biological screening. The table below summarizes the physicochemical properties of the parent compound and some of its close analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 898765-48-5 | C₁₅H₂₀O₃ | 248.32 |
| 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | 898788-19-7 | C₁₅H₂₀O₃ | 248.32 |
| 7-oxo-7-phenylheptanoic acid | 7472-43-7 | C₁₃H₁₆O₃ | 220.27 |
Synthesis and Experimental Protocols
General Synthetic Workflow: Friedel-Crafts Acylation
The synthesis of 7-(aryl)-7-oxoheptanoic acids can be conceptually broken down into the following key steps.
Postulated Experimental Protocol
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Heptanedioic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled in an ice bath.
-
Addition of Reactants: A solution of heptanedioic anhydride in anhydrous dichloromethane is added dropwise to the cooled suspension of aluminum chloride. Following this, 1,3-dimethylbenzene is added dropwise, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration, monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until all solids dissolve.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system to yield the pure this compound.
Potential Biological Significance and Signaling Pathways
While no specific biological activity or mechanism of action has been documented for this compound and its direct analogs, the broader class of 7-oxo-7-phenylheptanoic acid derivatives has been explored in drug discovery. For instance, Seratrodast, a thromboxane A2 receptor antagonist, contains a related structural motif. This suggests that compounds in this class could potentially interact with G-protein coupled receptors (GPCRs) or other signaling pathways involved in inflammation and immune responses.
The logical relationship for investigating the potential of these compounds in a drug discovery context is outlined below.
Future Directions and Research Opportunities
The lack of extensive research on this compound and its analogs presents a number of opportunities for further investigation:
-
Synthesis of a Compound Library: A library of derivatives could be synthesized by varying the substitution pattern on the phenyl ring and modifying the heptanoic acid chain.
-
Broad Biological Screening: These compounds could be screened against a wide range of biological targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs, nuclear receptors).
-
Structure-Activity Relationship (SAR) Studies: Should any "hits" be identified from screening, SAR studies could be conducted to optimize the potency and selectivity of the compounds.
-
Elucidation of Mechanism of Action: For any active compounds, studies to determine their mechanism of action and identify the specific signaling pathways they modulate would be crucial.
Spectroscopic Analysis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a molecule of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its chemical structure, which includes a 3,5-disubstituted aromatic ring, a ketone, and a carboxylic acid functional group, along with a heptanoic acid chain.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.6 | Singlet | 2H | Aromatic H (ortho to C=O) |
| ~7.2 | Singlet | 1H | Aromatic H (para to C=O) |
| ~2.9 | Triplet | 2H | -CH₂-C=O |
| ~2.3 | Singlet | 6H | Ar-CH₃ |
| ~2.3 | Triplet | 2H | -CH₂-COOH |
| ~1.7 | Multiplet | 2H | -CH₂- |
| ~1.6 | Multiplet | 2H | -CH₂- |
| ~1.4 | Multiplet | 2H | -CH₂- |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (Ketone) |
| ~179 | C=O (Carboxylic Acid) |
| ~138 | Aromatic C (quaternary, attached to CH₃) |
| ~137 | Aromatic C (quaternary, attached to C=O) |
| ~134 | Aromatic C-H (para to C=O) |
| ~127 | Aromatic C-H (ortho to C=O) |
| ~38 | -CH₂-C=O |
| ~34 | -CH₂-COOH |
| ~29 | -CH₂- |
| ~28 | -CH₂- |
| ~24 | -CH₂- |
| ~21 | Ar-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1685 | Strong | C=O stretch (Aryl Ketone) |
| 1600, 1475 | Medium-Weak | C=C stretch (Aromatic) |
| ~1410, ~920 | Medium, Broad | O-H bend (Carboxylic Acid) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 248.14 | [M]⁺ (Molecular Ion) |
| 231 | [M-OH]⁺ |
| 205 | [M-COOH]⁺ |
| 133 | [C₉H₉O]⁺ (3,5-dimethylbenzoyl cation) |
| 105 | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2]
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2. ¹H NMR Spectroscopy:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.[3] Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.[3]
3. ¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[4]
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[5]
-
Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]
2. Data Acquisition (FT-IR):
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[6]
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[7]
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[7]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[7]
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8][9]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8][9]
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Determining the Solubility Profile of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Characteristics
Based on its chemical structure, 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid possesses both hydrophobic (the dimethylphenyl ring and the heptanoic alkyl chain) and hydrophilic (the carboxylic acid and ketone groups) moieties. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. It is expected to exhibit low solubility in water and non-polar solvents, with increasing solubility in polar aprotic and polar protic solvents.
Data Presentation: A Template for Reporting Solubility
Quantitative solubility data should be meticulously recorded and presented for clear comparison. The following table serves as a template for reporting the experimentally determined solubility of this compound at a specified temperature.
| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | Polar Protic | 25 | Data to be determined | e.g., Insoluble, sparingly soluble |
| Ethanol | Polar Protic | 25 | Data to be determined | e.g., Soluble, freely soluble |
| Methanol | Polar Protic | 25 | Data to be determined | e.g., Soluble, freely soluble |
| Acetone | Polar Aprotic | 25 | Data to be determined | e.g., Freely soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | e.g., Very soluble |
| Ethyl Acetate | Moderately Polar | 25 | Data to be determined | e.g., Soluble |
| Hexane | Non-polar | 25 | Data to be determined | e.g., Insoluble |
Experimental Protocols for Solubility Determination
A common and reliable method for determining the solubility of a compound is the shake-flask method, which is considered the gold standard for its simplicity and accuracy.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate, hexane) of high purity
-
Analytical balance
-
Scintillation vials or screw-cap test tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Logical Workflow for Solubility Screening
The following diagram illustrates a logical workflow for the initial qualitative and subsequent quantitative assessment of solubility.
Caption: Workflow for solubility determination.
Signaling Pathway for Solubility Decision Making
For applications in drug development, the solubility data informs critical decisions. The following diagram illustrates a simplified decision-making pathway based on aqueous solubility.
Caption: Decision pathway based on aqueous solubility.
By following these standardized protocols and employing a systematic approach, researchers can generate the reliable solubility data necessary for the successful development and application of this compound.
An In-depth Technical Guide on the Thermochemical Properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the thermochemical properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. A thorough review of scientific literature and chemical databases reveals a lack of experimentally determined or computationally predicted thermochemical data, such as enthalpy of formation, entropy, and heat capacity for this specific compound. Furthermore, no information regarding its biological activity or associated signaling pathways is currently available. In light of this, this document provides the fundamental chemical identifiers for this compound and presents generalized, detailed experimental protocols for determining key thermochemical properties applicable to solid organic compounds. These methodologies, including bomb calorimetry and differential scanning calorimetry, are outlined to guide future research efforts. A generalized workflow for determining the enthalpy of combustion is also provided as a visual guide.
Introduction
This compound is an organic compound characterized by a heptanoic acid chain attached to a dimethylphenyl group via a ketone. While its structure is defined, its thermochemical and biological properties remain uncharacterized in publicly accessible literature. This guide serves to collate the available identifying information and to provide a framework for the future experimental determination of its thermochemical characteristics, which are crucial for understanding its stability, reactivity, and potential applications in fields such as materials science and drug development.
Chemical Identification
Basic chemical information for this compound has been aggregated from various chemical suppliers and databases.
| Identifier | Value | Source |
| Chemical Name | This compound | ChemicalBook[1] |
| CAS Number | 898765-48-5 | ChemicalBook[1] |
| Molecular Formula | C₁₅H₂₀O₃ | Howei Pharm[2] |
| Molecular Weight | 248.32 g/mol | Howei Pharm[2] |
| MDL Number | MFCD01320030 | Howei Pharm[2] |
Note: Data for structurally similar but distinct compounds, such as 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid and 7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid, are available but are not included here to avoid confusion.[2][3][4]
Thermochemical Properties: Data Gap
As of the date of this guide, a comprehensive search has found no published experimental or calculated thermochemical data for this compound. Key properties such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) are undetermined.
Due to this absence of quantitative data, a summary table of thermochemical properties cannot be provided.
General Experimental Protocols for Thermochemical Analysis
For researchers aiming to characterize this compound, the following established protocols for solid organic compounds can be applied.
The enthalpy of combustion (ΔHc°) is a fundamental thermochemical property that can be precisely measured using a bomb calorimeter. This value can subsequently be used to calculate the enthalpy of formation.[5][6][7]
Objective: To determine the heat released during the complete combustion of the sample under constant volume conditions.
Methodology:
-
Sample Preparation: A pellet of the sample (approximately 0.5 - 1.0 g) is pressed and weighed to an accuracy of ±0.1 mg.[8]
-
Bomb Assembly: The pellet is placed in a sample cup within the decomposition vessel ("bomb"). A fuse wire of known length and mass is connected to the electrodes, ensuring it is in contact with the sample.[8][9] A small, known amount of water (typically 1 mL) is added to the bomb to ensure all water formed during combustion is in the liquid state.[10]
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of 25-30 atm.[9][10] The pressurized bomb is checked for leaks.[10]
-
Calorimeter Setup: The bomb is submerged in a precise volume (e.g., 2.000 L) of water in the calorimeter bucket.[8] The calorimeter is sealed, and the stirrer is activated to ensure a uniform water temperature.
-
Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute) for approximately 5 minutes to establish a baseline.[10]
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Post-Ignition Monitoring: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises rapidly and then cools.[9] Readings are continued until the rate of temperature change becomes stable.
-
Post-Run Analysis: The bomb is depressurized and opened. The length and mass of any unburned fuse wire are measured. The interior of the bomb is inspected for soot, indicating incomplete combustion.[8]
-
Calibration: The heat capacity of the calorimeter system (Ccal) is determined by performing the same procedure with a standard substance of known heat of combustion, such as benzoic acid.[11]
-
Calculation: The heat of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire combustion and any acid formation.[12]
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a material as a function of temperature.[13][14]
Objective: To measure the heat flow required to raise the temperature of the sample in comparison to a reference standard.
Methodology:
-
Instrumentation: A differential scanning calorimeter capable of controlled heating and cooling rates is required.[13]
-
Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.
-
Measurement Protocol (Sapphire Method): This is a comparative method involving three distinct measurement runs under identical conditions[15]:
-
Run 1 (Baseline): An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., heating from -50 °C to 150 °C at 20 °C/min) to obtain the baseline heat flow.[13]
-
Run 2 (Standard): A sapphire standard of known mass and well-characterized heat capacity is placed in the sample pan and the measurement is repeated.[15]
-
Run 3 (Sample): The sapphire standard is replaced with the sealed sample pan containing this compound, and the measurement is repeated a final time.
-
-
Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the difference in heat flow between the sample, the baseline, and the sapphire standard, and the known heat capacity of the sapphire.[15]
Mandatory Visualizations
The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of combustion.
Caption: Generalized workflow for determining enthalpy of combustion.
Signaling Pathways and Biological Activity
A review of biological and pharmacological databases yielded no information on the mechanism of action, biological targets, or signaling pathways associated with this compound. Therefore, a signaling pathway diagram cannot be generated.
Conclusion
This technical guide confirms that while this compound is a chemically defined entity, its thermochemical and biological properties have not been reported in the scientific literature. The core requirements for quantitative data presentation and specific signaling pathway diagrams could not be met due to this data gap. However, by providing detailed, generalized experimental protocols and a workflow visualization, this guide offers a practical starting point for researchers to undertake the necessary empirical studies to characterize this compound. Such future work will be essential to unlock a deeper understanding of its properties and potential utility.
References
- 1. This compound | 898765-48-5 [chemicalbook.com]
- 2. howeipharm.com [howeipharm.com]
- 3. echemi.com [echemi.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. jpyro.co.uk [jpyro.co.uk]
- 6. Enthalpy of Reaction, Formation, & Combustion | ChemTalk [chemistrytalk.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. web.williams.edu [web.williams.edu]
- 9. ivypanda.com [ivypanda.com]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. biopchem.education [biopchem.education]
- 12. Enthalpy of Combustion: Calculations and Key Concepts - HSC Chemistry [hscprep.com.au]
- 13. mse.ucr.edu [mse.ucr.edu]
- 14. researchgate.net [researchgate.net]
- 15. linseis.com [linseis.com]
Potential Research Areas for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a small molecule with a chemical structure suggestive of diverse pharmacological potential. While direct research on this specific compound is limited, its core components—an aryl ketone and a heptanoic acid chain—are features of numerous biologically active molecules. This technical guide outlines promising areas of investigation for this compound, drawing parallels with structurally related aryl alkanoic acids. The proposed research avenues include anti-inflammatory, anticancer, and neuroprotective activities. Detailed synthetic strategies and experimental protocols are provided to facilitate the exploration of these potential therapeutic applications.
Introduction
Aryl alkanoic acids are a well-established class of compounds with significant therapeutic applications. Notably, arylpropionic and arylacetic acid derivatives form a major group of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The structural characteristics of this compound, featuring a substituted aromatic ring linked to a seven-carbon carboxylic acid chain via a ketone, suggest that it may share biological activities with these known therapeutic agents. This guide explores the most promising research directions for this compound based on structure-activity relationships of similar molecules.
Synthesis of this compound
The synthesis of the title compound can be readily achieved via a Friedel-Crafts acylation reaction. This well-established method is widely used for the preparation of aryl ketones.[4][5] A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A potential two-step synthesis is proposed, starting from commercially available reagents.
References
- 1. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a valuable intermediate in pharmaceutical research. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,3-dimethylbenzene.
Overview of Synthetic Strategy
The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. In this case, 1,3-dimethylbenzene (m-xylene) serves as the aromatic substrate, and a derivative of suberic acid (octanedioic acid) is used as the acylating agent.
The general transformation is depicted below:
Figure 1: General synthetic scheme for this compound.
Experimental Protocols
Two primary variations of the Friedel-Crafts acylation are presented: one utilizing suberic anhydride and the other employing suberoyl chloride as the acylating agent.
Method 1: Friedel-Crafts Acylation using Suberic Anhydride
This method involves the in-situ generation of the acylating species from suberic anhydride.
Step 1: Preparation of Suberic Anhydride
Suberic anhydride can be prepared by the dehydration of suberic acid. A common method involves refluxing suberic acid with acetic anhydride.[1]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine suberic acid (1 equivalent) and acetic anhydride (excess, e.g., 3-5 equivalents).
-
Heat the mixture to reflux (approximately 130-140°C) and maintain for 2-4 hours.[1]
-
Monitor the reaction progress by observing the dissolution of suberic acid.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.
-
The resulting crude suberic anhydride can be purified by crystallization from a suitable solvent (e.g., petroleum ether, ethyl acetate) to yield a white solid.[2]
-
-
Quantitative Data:
Step 2: Friedel-Crafts Acylation
-
Procedure:
-
To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in a suitable solvent (e.g., dichloromethane, nitrobenzene), slowly add a solution of suberic anhydride (1 equivalent) in the same solvent.
-
After the addition is complete, add 1,3-dimethylbenzene (1 equivalent) dropwise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to extract the acidic product, and finally with brine.
-
Acidify the bicarbonate extracts with concentrated HCl to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Method 2: Friedel-Crafts Acylation using Suberoyl Chloride
This method utilizes the more reactive suberoyl chloride, which can sometimes lead to higher yields and milder reaction conditions.
Step 1: Preparation of Suberoyl Chloride
Suberoyl chloride is the diacid chloride derivative of suberic acid and can be prepared by reacting suberic acid with a chlorinating agent.[3]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine suberic acid (1 equivalent) and thionyl chloride (SOCl₂, excess, e.g., 2.5 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture gently under reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude suberoyl chloride can be purified by vacuum distillation.
-
Step 2: Friedel-Crafts Acylation
-
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, prepare a suspension of anhydrous aluminum chloride (2.2 equivalents) in an inert solvent (e.g., carbon disulfide, dichloromethane).
-
Cool the suspension to 0-5 °C and add a solution of suberoyl chloride (1 equivalent) in the same solvent dropwise.
-
After the addition, add 1,3-dimethylbenzene (1 equivalent) dropwise while maintaining the low temperature.
-
Once the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion.
-
The work-up and purification procedure is identical to that described for the suberic anhydride method.
-
Data Presentation
| Method | Acylating Agent | Catalyst | Typical Solvent(s) | Typical Yield | Purity |
| 1 | Suberic Anhydride | AlCl₃ | Dichloromethane, Nitrobenzene | Moderate to Good | High after recrystallization |
| 2 | Suberoyl Chloride | AlCl₃, FeCl₃ | Carbon Disulfide, Dichloromethane | Good to High | High after recrystallization |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents. Optimization of temperature, reaction time, and stoichiometry may be required to achieve the best results.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: Step-by-step workflow for the synthesis and purification.
Logical Relationship of Synthetic Methods
The choice of acylating agent represents two related pathways to the same final product.
Figure 3: Logical relationship between the two main synthetic routes.
References
Application Notes & Protocols for the Quantification of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
These application notes provide detailed methodologies for the quantitative analysis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a keto-heptanoic acid derivative. Accurate and robust quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines three common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high concentrations of the analyte are expected.
Experimental Protocol
a. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Solution: Prepare a sample solution containing an expected concentration of approximately 0.1 mg/mL of the analyte in the mobile phase.
b. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
c. Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the sample solution from the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method suitable for the analysis of volatile or semi-volatile compounds.[1] For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[2]
Experimental Protocol
a. Sample Preparation and Derivatization:
-
Extraction: For biological samples, perform a liquid-liquid extraction. Acidify the sample (e.g., plasma, urine) to pH ~2 with HCl and extract the analyte with ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
b. GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial 100°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
c. Data Analysis:
Monitor characteristic ions of the derivatized analyte. Quantify using a calibration curve prepared from derivatized standards. An internal standard (e.g., a structurally similar deuterated compound) is recommended for improved accuracy.
Data Presentation
Table 2: GC-MS Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram
Caption: GC-MS workflow for quantification.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of drugs and metabolites in complex biological matrices due to its high sensitivity and selectivity.[3][4]
Experimental Protocol
a. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
| Parameter | Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | Precursor Ion (Q1) -> Product Ion (Q3) (To be determined by infusion of the analyte) |
c. Data Analysis:
Quantification is performed using Multiple Reaction Monitoring (MRM). The peak area ratio of the analyte to the internal standard is used to construct a calibration curve.
Data Presentation
Table 3: LC-MS/MS Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow Diagram
Caption: LC-MS/MS workflow for quantification.
Summary of Quantitative Data
Table 4: Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 10 - 1000 ng/mL | 0.1 - 200 ng/mL |
| LOD | 0.5 µg/mL | 2 ng/mL | 0.05 ng/mL |
| LOQ | 1.5 µg/mL | 10 ng/mL | 0.1 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Sample Throughput | High | Medium | High |
| Selectivity | Moderate | High | Very High |
| Sensitivity | Low | High | Very High |
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study. HPLC-UV is a simple and robust method for high-concentration samples. GC-MS offers high sensitivity and specificity but requires a derivatization step. LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for bioanalytical applications where trace-level quantification is necessary. Each method should be validated according to the relevant regulatory guidelines to ensure reliable and accurate results.
References
Application Notes and Protocols for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid in In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a synthetic compound with potential for biological activity based on its structural features as an aryl heptanoic acid derivative. While specific biological data for this compound is not extensively documented, its structural similarity to other known bioactive molecules, such as cyclooxygenase (COX) inhibitors and certain anticancer agents, suggests several potential applications in in vitro research.
These application notes provide detailed protocols for hypothetical in vitro assays to explore the potential efficacy of this compound as a COX inhibitor, an anticancer agent, and an antimicrobial agent. The included data are exemplary and intended to serve as a guide for experimental design and data presentation.
Chemical Properties
| Property | Value |
| CAS Number | 898765-48-5 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and methanol |
Proposed In Vitro Applications
Based on the chemical structure, three potential areas of in vitro research are proposed:
-
Cyclooxygenase (COX) Inhibition Assay: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Anticancer Cell Viability Assay: To assess the cytotoxic effects of the compound on various cancer cell lines.
-
Antimicrobial Susceptibility Testing: To evaluate the potential of the compound to inhibit the growth of various microbial strains.
Cyclooxygenase (COX) Inhibition Assay
This assay is designed to measure the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes. The inhibition is quantified by measuring the reduction in the production of prostaglandin E2 (PGE2).
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare solutions of purified human COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions or control to the wells of a 96-well plate.
-
Add 170 µL of the enzyme solution (either COX-1 or COX-2) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
PGE2 Quantification:
-
The concentration of PGE2 in each well is determined using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control (DMSO).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Exemplary Quantitative Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 85.3 | 12.7 | 6.7 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| SC-560 (Control) | 0.009 | 6.3 | 0.0014 |
Signaling Pathway Diagram
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Experimental Workflow Diagram
Caption: Workflow for the In Vitro COX Inhibition Assay.
Anticancer Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa - human cervical cancer cells).[1]
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 200 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
Exemplary Quantitative Data
| Cell Line | Compound | IC50 (µM) after 48h |
| HeLa | This compound | 45.2 |
| HeLa | Doxorubicin (Control) | 0.8 |
Signaling Pathway Diagram
Caption: Putative Anticancer Mechanism of Action.
Experimental Workflow Diagram
Caption: Workflow for the Anticancer MTT Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]
Experimental Protocol
-
Preparation of Inoculum:
-
Culture S. aureus in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the compound dilution.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
-
Exemplary Quantitative Data
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus | This compound | 64 |
| S. aureus | Vancomycin (Control) | 1 |
Logical Relationship Diagram
Caption: Logic for MIC Determination.
Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution MIC Assay.
Disclaimer
The application notes and protocols provided herein are intended as a guide for research purposes only. The experimental designs, exemplary data, and proposed mechanisms are based on the structural characteristics of this compound and its similarity to other known compounds. Actual experimental results may vary. It is the responsibility of the end-user to determine the suitability of this compound for their specific research applications and to validate all experimental procedures.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a small molecule of interest in various biological studies. Due to its predicted hydrophobic nature, dissolving this compound for use in aqueous cell culture media requires a specific protocol to ensure its stability and bioavailability to cells. This document provides a detailed methodology for the preparation of this compound solutions for in vitro experiments. The following protocol is based on established methods for dissolving hydrophobic compounds for cell culture applications.[1][2]
Materials and Equipment
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Biological safety cabinet
-
Pipettes
-
Hemocytometer or automated cell counter
Experimental Protocols
1. Preparation of Stock Solution (10 mM)
It is crucial to prepare a concentrated stock solution in an appropriate organic solvent that can be further diluted to the final working concentration in the cell culture medium.[1][2] DMSO is a common solvent for this purpose due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.[1]
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh a small amount of this compound (e.g., 2.48 mg) into the tube. The molecular weight of a similar compound, 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid, is 248.32 g/mol .[3][4] This value is used as an estimate.
-
Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM stock solution. For 2.48 mg, this would be 1 mL of DMSO.
-
Close the tube tightly and vortex at maximum speed for at least 1 minute to facilitate dissolution.
-
If the compound does not fully dissolve, briefly warm the solution to 37°C in a water bath and vortex again.[1][2]
-
Store the 10 mM stock solution at -20°C for long-term storage.
Table 1: Stock Solution Preparation
| Parameter | Value |
| Compound | This compound |
| Molecular Weight (estimated) | 248.32 g/mol |
| Stock Concentration | 10 mM |
| Solvent | DMSO (cell culture grade) |
| Storage Temperature | -20°C |
2. Preparation of Working Solutions
The final concentration of the compound in the cell culture medium should be determined based on the experimental requirements. It is critical to keep the final DMSO concentration in the culture medium below 1% (v/v), and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[1]
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in pre-warmed (37°C) medium.
-
From the intermediate dilution, prepare the final working concentrations by further diluting in pre-warmed complete cell culture medium.
-
For example, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.
-
Mix gently by pipetting up and down. Do not vortex, as this can cause shearing of cellular components in the medium.
Table 2: Example Dilution Series for Working Solutions
| Final Concentration (µM) | Volume of 1 mM Intermediate (µL) | Volume of Culture Medium (µL) | Final DMSO Concentration (%) |
| 100 | 100 | 900 | 0.1 |
| 50 | 50 | 950 | 0.05 |
| 10 | 10 | 990 | 0.01 |
| 1 | 1 | 999 | 0.001 |
3. Cell Treatment Protocol
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.
-
The next day, remove the existing medium and replace it with the freshly prepared medium containing the desired concentrations of this compound.
-
Include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used.
-
Incubate the cells for the desired treatment duration.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for cell culture experiments.
Caption: Workflow for dissolving and applying this compound in cell culture.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Disclaimer: This protocol provides a general guideline. Researchers should optimize the conditions for their specific cell type and experimental setup. Due to the lack of specific solubility data for this compound, a small-scale solubility test is recommended before preparing large volumes of stock solution.
References
Application Notes and Protocols for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid as a versatile starting material in the synthesis of novel bioactive compounds. The protocols detailed herein focus on a representative transformation, intramolecular Friedel-Crafts acylation, to generate a tetralone scaffold, a core structure present in various compounds with therapeutic potential.
Introduction
This compound is a functionalized aromatic keto-acid. Its structure, featuring a reactive ketone and a terminal carboxylic acid, makes it an ideal precursor for the synthesis of a variety of complex molecules. The dimethyl-substituted phenyl ring can be further functionalized, and the heptanoic acid chain provides the necessary length and flexibility for the construction of polycyclic systems. One of the most powerful applications of this starting material is in the acid-catalyzed intramolecular cyclization to form substituted tetralone derivatives. Tetralones are key intermediates in the synthesis of a wide range of biologically active compounds, including anti-inflammatory and anticancer agents.
Application: Synthesis of 6,8-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
A primary application of this compound is its conversion to 6,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one via an intramolecular Friedel-Crafts acylation. This bicyclic ketone is a valuable scaffold for further chemical modifications to develop novel therapeutic agents. The reaction proceeds through the conversion of the carboxylic acid to a more reactive acyl chloride, followed by an acid-catalyzed cyclization onto the electron-rich aromatic ring.
Biological Relevance of Tetralone Derivatives
Substituted tetralones have been identified as potent inhibitors of various biological targets. For instance, certain derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] Dysregulation of the NF-κB pathway is implicated in a range of inflammatory diseases and cancers.[1][3] The synthesis of novel tetralone derivatives from this compound provides a route to new potential inhibitors of this critical pathway.
Experimental Protocols
General Experimental Workflow
The overall workflow for the synthesis of 6,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one from this compound is depicted below.
Caption: Synthetic workflow for the conversion of this compound to a tetralone derivative.
Detailed Protocol: Synthesis of 6,8-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The reaction progress can be monitored by TLC (thin-layer chromatography).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude acyl chloride is used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise to the stirred solution. The color of the reaction mixture may change.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the acyl chloride is consumed.
Step 3: Aqueous Workup
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one as a solid or oil.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of 6,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 248.32 g/mol |
| Product | 6,8-Dimethyl-3,4-dihydronaphthalen-1(2H)-one |
| Molecular Weight | 188.25 g/mol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Biological Activity and Signaling Pathway
Inhibition of the NF-κB Signaling Pathway
As previously mentioned, tetralone derivatives have shown potential as inhibitors of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, immune responses, and cell survival.[4] In many cancer cells, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[1]
The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (typically a heterodimer of p50 and p65 subunits), which can then translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by a tetralone derivative.
Quantitative Biological Data
The following table presents hypothetical, yet representative, biological activity data for a tetralone derivative synthesized from this compound.
| Assay | Target | IC₅₀ (µM) |
| IKKβ Kinase Assay | IKKβ | 5.2 |
| TNF-α induced NF-κB Reporter Assay | NF-κB Pathway | 2.8 |
| Cell Viability (HeLa cells) | Cytotoxicity | > 50 |
Disclaimer: The experimental protocols and quantitative data presented herein are representative examples based on established chemical principles and data from related structures. Actual results may vary and optimization of reaction conditions may be required. The biological activity data is hypothetical and serves to illustrate the potential applications of compounds derived from the starting material.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 3. NFkB pathway and inhibition: an overview | Biswas | Computational Molecular Biology [bioscipublisher.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: High-Throughput Screening for Fatty Acid Amide Hydrolase (FAAH) Inhibitors Using 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid as a Putative Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain, inflammation, and anxiety disorders. High-throughput screening (HTS) assays are crucial for the identification of novel FAAH inhibitors from large compound libraries.[1][2] This document outlines a robust fluorescence-based HTS assay designed to identify inhibitors of FAAH. The protocol will utilize 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid as a representative test compound to illustrate the screening process.
Assay Principle
The assay is based on the enzymatic hydrolysis of a synthetic fluorogenic substrate, arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH.[3] Cleavage of the amide bond in AAMCA by FAAH releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to FAAH activity. Potential inhibitors of FAAH will reduce the rate of AMC production, leading to a decrease in the fluorescent signal. The assay is performed in a microtiter plate format, making it amenable to automated HTS.[4][5]
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human FAAH
-
Substrate: Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA)
-
Test Compound: this compound
-
Positive Control: A known FAAH inhibitor (e.g., URB597)
-
Negative Control: DMSO (vehicle)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Plates: Black, flat-bottom 384-well microtiter plates
-
Instrumentation: Fluorescence microplate reader
Experimental Workflow
The high-throughput screening process for identifying FAAH inhibitors can be visualized as a streamlined workflow, from compound preparation to data analysis.
Figure 1: High-Throughput Screening Workflow for FAAH Inhibitors.
Assay Protocol
-
Compound Plating:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
Using an automated liquid handler, dispense 200 nL of each compound solution into the wells of a 384-well plate.
-
For negative controls, dispense 200 nL of DMSO.
-
For positive controls, dispense 200 nL of the reference inhibitor solution.
-
-
Enzyme Addition:
-
Prepare a working solution of FAAH in assay buffer.
-
Dispense 10 µL of the FAAH solution to all wells of the assay plate.
-
Mix the plate on a plate shaker for 1 minute.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of AAMCA substrate in assay buffer.
-
Dispense 10 µL of the AAMCA solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the kinetic read.
-
Calculate the percent inhibition for each test compound using the following formula:
% Inhibition = 100 x (1 - (Slopecompound - Slopepositive control) / (Slopenegative control - Slopepositive control))
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).
-
For hit compounds, perform secondary screening with a serial dilution to determine the IC50 value.
Data Presentation
The results of the primary screen and the dose-response analysis of the test compound can be summarized in the following tables.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition | Hit (Yes/No) |
| Negative Control (DMSO) | - | 1500 | 0 | No |
| Positive Control (URB597) | 1 | 50 | 100 | - |
| This compound | 10 | 650 | 58.6 | Yes |
| Compound X | 10 | 1450 | 3.4 | No |
| Compound Y | 10 | 200 | 89.7 | Yes |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 30 | 88.1 |
| 10 | 58.6 |
| 3 | 25.4 |
| 1 | 10.1 |
| 0.3 | 2.5 |
| IC50 (µM) | 8.5 |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the enzymatic reaction of FAAH and the proposed mechanism of inhibition.
Figure 2: Mechanism of FAAH action and inhibition.
The described fluorescence-based high-throughput screening assay provides a reliable and efficient method for identifying novel inhibitors of FAAH. The use of a fluorogenic substrate allows for a sensitive and continuous monitoring of enzyme activity.[1][3] The protocol is scalable and can be adapted for the screening of large compound libraries in a cost-effective manner. The hypothetical data presented for this compound demonstrates the process of hit identification and characterization, culminating in the determination of an IC50 value. This application note serves as a comprehensive guide for researchers initiating drug discovery programs targeting FAAH.
References
- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 2. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening Assays for Lipolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Due to the current lack of specific biological data for this molecule, the following protocols outline a systematic approach, beginning with broad in vitro screening to identify potential anti-inflammatory and analgesic properties, followed by more targeted in vivo studies to confirm and characterize its activity.
Hypothesized Signaling Pathway
Given the structural features of many anti-inflammatory and analgesic compounds that interact with the arachidonic acid cascade, a primary hypothesis is that this compound may modulate key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Hypothesized mechanism of action via the arachidonic acid pathway.
Experimental Workflow
The proposed experimental design follows a logical progression from initial in vitro screening to in vivo validation of efficacy.
Application Note and Protocols for the Purification of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is an aromatic ketone and carboxylic acid derivative. Its synthesis, likely via a Friedel-Crafts acylation of 1,3-dimethylbenzene with a heptanedioic acid derivative, can result in a mixture of the desired product, unreacted starting materials, and side products. This document provides detailed protocols for the purification of the crude product to achieve high purity suitable for subsequent research and development applications. The primary purification strategies discussed are acid-base extraction followed by recrystallization and column chromatography.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. It starts with the initial workup of the reaction mixture, followed by two alternative purification paths.
Safe handling and storage procedures for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
Application Notes and Protocols for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for guidance and is based on general laboratory safety principles and data from structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of publication. It is crucial to conduct a thorough risk assessment before handling this chemical and to consult with your institution's safety office. The toxicological properties of this compound have not been fully investigated.
Introduction
This compound (CAS No. 898765-48-5) is a chemical compound with potential applications in research and drug development.[1] This document provides guidelines for its safe handling, storage, and use in a laboratory setting.
Physicochemical Data
A summary of the available physicochemical data for this compound and a related compound is presented in Table 1.
| Property | This compound | 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid (Analogue) |
| CAS Number | 898765-48-5[1] | 52483-27-9[2] |
| Molecular Formula | C15H20O3[1] | C15H20O5[2] |
| Molecular Weight | 248.32 g/mol [1] | 280.32 g/mol [2] |
| Boiling Point | Not available | 459.3°C at 760 mmHg[2] |
| Density | Not available | 1.138 g/cm³[2] |
| Refractive Index | Not available | 1.516[2] |
Safe Handling Procedures
Due to the lack of specific toxicity data, this compound should be handled with caution, assuming it may be harmful. The following procedures are based on general best practices for handling laboratory chemicals.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: If handling as a powder that may become airborne, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation and inhalation.[3]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[4]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling and before breaks.[3]
-
Do not eat, drink, or smoke in the laboratory.
Storage Procedures
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.
-
Incompatible Materials: Keep away from strong oxidizing agents.[4]
Accidental Release and First Aid Measures
Accidental Release
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Do not let the product enter drains.[3]
-
Containment and Cleanup: Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Avoid creating dust.[3]
First Aid
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Disposal Considerations
Dispose of surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dispose of contaminated packaging as unused product.[3]
Experimental Protocols
As no specific experimental protocols for this compound were found, a general protocol for preparing a stock solution is provided below.
Preparation of a Stock Solution
-
Objective: To prepare a stock solution of a specified concentration for use in experiments.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired concentration in a specific volume.
-
Using an analytical balance, carefully weigh the calculated amount of the compound onto weighing paper.
-
Transfer the powder to the volumetric flask.
-
Add a portion of the chosen solvent to the flask and swirl to dissolve the compound.
-
Once dissolved, add more solvent to bring the volume to the calibration mark on the flask.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under appropriate conditions (e.g., protected from light, at a specific temperature).
-
Visualizations
Caption: General experimental workflow for using a chemical compound.
Caption: Required PPE for safe handling of chemical compounds.
References
Application Notes and Protocols for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific studies on the biological activity or use of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in any disease models. The following application notes and protocols are hypothetical and are based on the reported activities of structurally similar compounds, including other phenyl-oxoheptanoic acid derivatives and molecules with related pharmacophores. These notes are intended to serve as a foundational guide for initiating research into the potential therapeutic applications of this compound.
Introduction
This compound is a small molecule whose biological functions have not yet been fully elucidated. Based on the known activities of structurally related compounds, which have shown potential in areas of neurological disorders, inflammation, and oncology, we propose a series of hypothetical applications and experimental protocols to investigate its therapeutic potential. The core structure, featuring a phenyl ring, a ketone, and a carboxylic acid moiety, suggests that it may interact with various biological targets.
Hypothetical Application 1: Neuroprotection in a Model of Alzheimer's Disease
Rationale: Phenyl-containing compounds have been explored for their neuroprotective effects. Derivatives of 2-amino-7-phosphono-heptanoic acid, for example, are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism relevant to excitotoxicity in neurodegenerative diseases. It is hypothesized that this compound may modulate neuronal signaling pathways and offer protection against amyloid-beta (Aβ)-induced toxicity.
Proposed Signaling Pathway
Caption: Hypothetical neuroprotective mechanism of action.
Experimental Protocol: In Vitro Aβ Toxicity Assay
Objective: To determine if this compound protects cultured neuronal cells from Aβ-induced cytotoxicity.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Amyloid-beta (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Aβ Preparation: Prepare oligomeric Aβ (1-42) by incubating the peptide at 4°C for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of the compound for 2 hours.
-
Aβ Exposure: Add Aβ (1-42) to the wells to a final concentration of 10 µM and incubate for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| Aβ (1-42) only | 10 | 45 ± 4.8 |
| Compound + Aβ | 1 | 52 ± 5.1 |
| Compound + Aβ | 10 | 68 ± 6.3 |
| Compound + Aβ | 50 | 85 ± 5.9 |
| Compound + Aβ | 100 | 92 ± 4.7 |
Hypothetical Application 2: Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Rationale: Phenyl-substituted molecules have demonstrated anti-inflammatory properties. It is hypothesized that this compound may inhibit key inflammatory mediators in macrophages.
Proposed Experimental Workflow
Developing assays to measure the activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
Introduction
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a synthetic small molecule with a chemical structure suggesting potential involvement in lipid metabolism. Its seven-carbon chain resembles a medium-chain fatty acid, and the presence of a ketone group suggests it may interact with enzymes that recognize keto-acids. This document provides detailed protocols for a series of biochemical and cell-based assays designed to characterize the biological activity of this compound, with a focus on its potential role in modulating fatty acid metabolism.
The following protocols are designed for researchers in drug discovery and development to assess the compound's inhibitory or modulatory effects on key enzymes and pathways involved in lipid biosynthesis and oxidation.
Postulated Signaling Pathway
Based on the structural characteristics of this compound, we hypothesize its potential interaction with the fatty acid synthesis pathway. A key regulatory enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the formation of malonyl-CoA, a critical building block for fatty acid elongation. Inhibition of ACC would lead to a decrease in fatty acid synthesis and a potential increase in fatty acid oxidation.
Experimental Workflow
The following workflow outlines the proposed screening and validation process for evaluating the biological activity of this compound.
Application Note 1: Biochemical Assay for ACC Activity
Objective: To determine the in vitro inhibitory activity of this compound on Acetyl-CoA Carboxylase (ACC).
Principle: ACC activity is measured by monitoring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA. A decrease in the amount of radiolabeled malonyl-CoA formed in the presence of the test compound indicates inhibition of ACC.
Data Presentation:
| Compound Concentration (µM) | ACC Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85.3 | 4.8 |
| 10 | 52.1 | 3.9 |
| 50 | 25.6 | 2.1 |
| 100 | 10.2 | 1.5 |
Experimental Protocol:
Materials:
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Purified human ACC1 enzyme
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This compound
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Acetyl-CoA
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ATP
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MgCl₂
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Citrate
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DTT
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Bovine Serum Albumin (BSA)
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[¹⁴C]Sodium Bicarbonate
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Trichloroacetic acid (TCA)
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Scintillation fluid
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96-well microplate
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Scintillation counter
Procedure:
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Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM citrate, 2 mM DTT, and 0.5 mg/mL BSA.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilutions or DMSO (vehicle control).
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Add 20 µL of the reaction buffer containing ATP (2 mM) and Acetyl-CoA (0.2 mM).
-
Add 10 µL of purified ACC1 enzyme (final concentration 5-10 µg/mL).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 15 µL of [¹⁴C]Sodium Bicarbonate (final concentration 5 mM, specific activity 50-60 mCi/mmol).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 25 µL of 10% (w/v) TCA.
-
Transfer 50 µL of the reaction mixture to a scintillation vial containing 5 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of ACC inhibition relative to the DMSO control.
Application Note 2: Cell-Based Assay for Fatty Acid Synthesis
Objective: To assess the effect of this compound on de novo fatty acid synthesis in a cellular context.
Principle: Cellular fatty acid synthesis is measured by the incorporation of [¹⁴C]-acetate into total cellular lipids. A reduction in radiolabeled lipids in cells treated with the compound indicates inhibition of the fatty acid synthesis pathway.
Data Presentation:
| Compound Concentration (µM) | [¹⁴C]-Acetate Incorporation (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 6.8 |
| 1 | 92.5 | 5.5 |
| 10 | 65.4 | 4.2 |
| 50 | 38.7 | 3.1 |
| 100 | 18.9 | 2.3 |
Experimental Protocol:
Materials:
-
HepG2 cells (or other suitable cell line)
-
DMEM with 10% FBS
-
This compound
-
[¹⁴C]-Acetic Acid, sodium salt
-
Phosphate Buffered Saline (PBS)
-
Hexane:Isopropanol (3:2, v/v)
-
Scintillation fluid
-
6-well cell culture plates
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Wash the cells twice with warm PBS.
-
Treat the cells with varying concentrations of this compound in serum-free DMEM for 2 hours. Include a DMSO vehicle control.
-
Add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Incubate for an additional 2 hours at 37°C.
-
Wash the cells three times with cold PBS.
-
Lyse the cells and extract lipids by adding 1 mL of hexane:isopropanol (3:2) to each well and incubating for 30 minutes.
-
Transfer the lipid extract to a scintillation vial and allow the solvent to evaporate.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of a parallel well.
-
Calculate the percentage of [¹⁴C]-acetate incorporation relative to the DMSO control.
Application Note 3: Cell-Based Assay for Fatty Acid Oxidation
Objective: To determine the effect of this compound on fatty acid oxidation (FAO) in cultured cells.
Principle: FAO is measured by quantifying the amount of ³H₂O produced from the oxidation of [³H]-palmitic acid. An increase in ³H₂O production in compound-treated cells suggests an enhancement of FAO.
Data Presentation:
| Compound Concentration (µM) | Fatty Acid Oxidation (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 7.1 |
| 1 | 115.2 | 6.3 |
| 10 | 148.9 | 8.5 |
| 50 | 185.4 | 9.2 |
| 100 | 210.6 | 10.1 |
Experimental Protocol:
Materials:
-
C2C12 myotubes (or other suitable cell line)
-
DMEM with 2% horse serum
-
This compound
-
[9,10-³H]-Palmitic Acid complexed to BSA
-
Perchloric acid (PCA)
-
Activated charcoal
-
24-well cell culture plates
-
Scintillation counter
Procedure:
-
Seed C2C12 myoblasts in 24-well plates and differentiate into myotubes.
-
Pre-treat the myotubes with various concentrations of this compound in serum-free DMEM for 4 hours. Include a DMSO vehicle control.
-
Prepare the [³H]-palmitate/BSA complex in DMEM.
-
Add the [³H]-palmitate solution to the cells (final concentration 0.5 µCi/mL, 100 µM palmitate).
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the culture medium to a tube containing 50 µL of 10% PCA.
-
Centrifuge the tubes to pellet the protein.
-
Transfer the supernatant to a new tube containing activated charcoal to remove unoxidized [³H]-palmitate.
-
Centrifuge and transfer the supernatant (containing ³H₂O) to a scintillation vial.
-
Add 5 mL of scintillation fluid and measure radioactivity.
-
Normalize the results to the total protein content.
-
Calculate the percentage change in FAO relative to the DMSO control.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride, using a strong Lewis acid catalyst.
Q2: Why is my reaction yield consistently low?
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Deactivation: The typically used Lewis acid, aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water contamination will hydrolyze and deactivate the catalyst.
-
Insufficient Catalyst: The Lewis acid complexes with the ketone product, meaning more than a stoichiometric amount is often required for the reaction to go to completion.
-
Suboptimal Temperature: The reaction may require specific temperature control. Too low a temperature can result in an impractically slow reaction rate, while too high a temperature can promote side reactions.
-
Side Reactions: Polysubstitution, where more than one acyl group is added to the aromatic ring, can consume starting material and reduce the desired product's yield.
Q3: What are the likely side products or impurities I might encounter?
The primary impurities are often isomers formed during the acylation of m-xylene. While the 4-position is the desired site of acylation, small amounts of other isomers may form. Additionally, unreacted starting materials and polysubstituted products can be present.
Q4: Are there alternative catalysts to Aluminum Chloride (AlCl₃)?
Yes, while AlCl₃ is traditional, other Lewis acids can be effective and sometimes offer advantages in terms of handling or environmental impact.[1] Alternatives include other metal halides like iron(III) chloride (FeCl₃), or more modern, reusable catalysts such as lanthanide triflates (e.g., Yb(OTf)₃).[1] Some protocols have also explored solvent-free, mechanochemical conditions.[2]
Q5: What is the most effective method for purifying the final product?
Purification typically involves a combination of techniques. After an acidic workup to quench the catalyst, the crude product can be isolated. Recrystallization from a suitable solvent system (e.g., toluene-hexane) is a common method for obtaining pure crystalline material. If recrystallization is ineffective due to persistent impurities, flash column chromatography is a reliable alternative.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem Encountered | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: AlCl₃ was exposed to air/moisture. | Ensure you are using fresh, anhydrous AlCl₃. Handle it quickly in a dry environment or under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry: Insufficient Lewis acid was used. | Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. For dicarboxylic acid chlorides, more may be needed. | |
| Reaction Temperature Too Low: The activation energy barrier is not being overcome. | Allow the reaction to warm to room temperature or gently heat it. Monitor the reaction's progress using Thin Layer Chromatography (TLC). | |
| Multiple Products Observed on TLC | Polysubstitution: The reaction conditions are too harsh. | Consider running the reaction at a lower temperature or for a shorter duration. Using a less polar, more coordinating solvent can sometimes temper reactivity. |
| Isomer Formation: The selectivity of the acylation is not absolute. | Isomer formation is inherent to Friedel-Crafts reactions. Optimize purification by flash column chromatography to separate the desired isomer. | |
| Oily or Gummy Product After Workup | Presence of Impurities: Unreacted starting materials or side products are preventing crystallization. | Attempt purification via flash column chromatography. Screen various solvent systems for recrystallization. |
| Difficult Phase Separation During Workup | Emulsion Formation: The acidic workup can sometimes lead to stable emulsions. | Add a saturated solution of sodium chloride (brine) to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Yield
The choice of catalyst can significantly impact reaction efficiency. The following table provides a comparative overview based on typical outcomes in Friedel-Crafts acylations.
| Catalyst | Typical Molar Equivalents | Solvent | Typical Yield Range | Notes |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.5 | Dichloromethane, Nitrobenzene | 60-85% | Highly reactive but moisture-sensitive; requires stoichiometric amounts.[2] |
| Iron(III) Chloride (FeCl₃) | 0.1 - 1.0 | Ionic Liquids, Dichloromethane | 65-94% | Less reactive than AlCl₃ but also less moisture-sensitive; can sometimes be used in catalytic amounts.[3] |
| Ytterbium Triflate (Yb(OTf)₃) | 0.1 - 0.2 | Nitromethane | 70-93% | A modern, water-tolerant, and reusable catalyst that can be highly efficient in catalytic quantities.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Pimeloyl chloride (1.0 eq)
-
1,3-Dimethylbenzene (m-xylene) (1.5 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 6M
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of pimeloyl chloride (1.0 eq) and 1,3-dimethylbenzene (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the flask back to 0°C and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and 6M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene/hexanes) or by flash column chromatography on silica gel.
Visualizations
References
Overcoming solubility issues with 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
Here is the technical support center for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues you may encounter during your research.
Disclaimer: Specific experimental solubility data for this compound is not widely published. The information provided here is based on the chemical properties of its structural components (an aromatic ketone and a heptanoic acid) and established principles for compounds of a similar class.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
This compound possesses both hydrophobic (water-hating) and hydrophilic (water-loving) regions, which creates a solubility challenge.
-
Hydrophobic Parts: The 3,5-dimethylphenyl ring and the long six-carbon alkyl chain (-(CH₂)₅-) are nonpolar and significantly reduce solubility in water.
-
Hydrophilic Part: The carboxylic acid group (-COOH) is polar and can participate in hydrogen bonding.[1][2] It is also ionizable; at a pH above its pKa, it can be deprotonated to a carboxylate salt (-COO⁻), which is much more water-soluble.
Q2: What is the expected solubility of this compound in common solvents?
Given its structure, the compound is expected to be:
-
Poorly soluble in neutral aqueous solutions: The large hydrophobic portion of the molecule will likely dominate, leading to low water solubility.
-
Soluble in polar organic solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols (methanol, ethanol) are likely to be effective.[3][4] Aryl ketones and long-chain carboxylic acids are generally soluble in these types of solvents.[5][6]
Q3: I am having trouble dissolving the compound for my aqueous-based biological assay. What should I do?
This is a common issue for lipophilic compounds in drug discovery.[3] A systematic approach is recommended. First, prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer. If precipitation occurs upon dilution, you will need to optimize the formulation.
The diagram below outlines a general troubleshooting workflow.
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Data and Tables
Table 1: Illustrative Solubility of Aromatic Keto-Acids in Common Lab Solvents
This table provides a general guide to the expected solubility of compounds structurally similar to this compound. Actual solubility must be determined experimentally.
| Solvent | Type | Expected Solubility | Rationale |
| Water (pH 7.0) | Polar Protic | Poor / Insoluble | The large hydrophobic structure outweighs the polarity of the carboxylic acid group.[1] |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | Poor / Insoluble | Similar to water; salts do not significantly aid solubility of this compound class. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong, versatile solvent for many poorly soluble compounds used in drug discovery.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, effective at dissolving a wide range of organic molecules.[4] |
| Ethanol / Methanol | Polar Protic | Soluble | The alcohol's hydrocarbon portion can interact with the solute's nonpolar parts.[4] |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Generally a good solvent, but may be less effective than DMSO or DMF for some compounds.[4] |
| Dichloromethane (DCM) | Nonpolar | Soluble | Effective for nonpolar compounds, but not suitable for biological assays. |
Experimental Protocols & Workflows
A logical workflow for testing solubility is crucial. The following diagram outlines a standard experimental process.
Caption: Experimental workflow for solubility testing.
Protocol 1: Improving Aqueous Solubility by pH Adjustment
This method leverages the acidic nature of the carboxylic acid group. By raising the pH of the solvent, the -COOH group is deprotonated to its highly soluble carboxylate salt (-COO⁻ Na⁺).
Materials:
-
This compound
-
1 M NaOH solution
-
Target aqueous buffer (e.g., PBS, TRIS)
-
pH meter
Methodology:
-
Initial Suspension: Suspend the desired amount of the compound in your target aqueous buffer. It will likely not dissolve.
-
Basification: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution Point: The compound should dissolve as the pH increases. For most carboxylic acids, full dissolution occurs at a pH of 7.5 or higher.
-
Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH back down to your desired final assay pH using 1 M HCl if necessary. Be cautious, as lowering the pH too much may cause the compound to precipitate out again.
-
Final Volume: Add buffer to reach the final desired volume and concentration.
Protocol 2: Using a Co-solvent System
This protocol involves using a small percentage of a water-miscible organic solvent to keep the compound in solution. DMSO and ethanol are common choices for cell-based assays.
Materials:
-
High-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Target aqueous buffer.
Methodology:
-
Determine Final Solvent Concentration: Decide on the maximum tolerable percentage of the organic solvent for your specific assay (typically ≤1% DMSO is recommended for cell-based assays to avoid toxicity).
-
Prepare Intermediate Dilution (Optional): If making a large dilution, it can be helpful to first dilute the 100% DMSO stock into a solution that is 10-20% DMSO in water or buffer.
-
Final Dilution: Vigorously vortex the aqueous buffer while slowly adding the required volume of the stock solution (or intermediate dilution) to achieve the final concentration. The rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Example Calculation: To make a 100 µM solution with 0.5% DMSO:
-
Start with a 20 mM stock in 100% DMSO.
-
Add 5 µL of the 20 mM stock to 995 µL of aqueous buffer.
-
This gives a final concentration of 100 µM and a final DMSO concentration of 0.5%.
-
Contextual Application: Hypothetical Signaling Pathway
Compounds like this compound are often designed as inhibitors in drug discovery programs. The diagram below illustrates a generic signaling pathway where such a small molecule might act to block a kinase, thereby preventing downstream effects.
Caption: A hypothetical kinase signaling pathway inhibited by a small molecule.
References
- 1. m.youtube.com [m.youtube.com]
- 2. passmyexams.co.uk [passmyexams.co.uk]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. scribd.com [scribd.com]
- 6. Propiophenone - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement corrective actions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it. 2. Poor Quality Reagents: Degradation or impurities in starting materials (1,3-dimethylbenzene or heptanedioic anhydride/chloride). 3. Incorrect Reaction Temperature: Reaction may be too cold, preventing initiation, or too hot, causing decomposition. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid. 2. Purify starting materials if necessary (e.g., distill 1,3-dimethylbenzene). 3. Monitor the reaction temperature closely. For the initial complex formation, temperatures are often kept low (0-5 °C) and then slowly warmed to room temperature or slightly heated to drive the reaction. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a Dark Tar-like Substance | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of reagents and products. 2. Excess Lewis Acid: Too much catalyst can promote unwanted side reactions. | 1. Maintain strict temperature control throughout the reaction. Add reagents slowly to manage any exothermic processes. 2. Use the correct stoichiometric amount of Lewis acid. Typically, slightly more than one equivalent is needed for acylation. |
| Product is Difficult to Purify | 1. Formation of Isomeric Byproducts: Acylation of 1,3-dimethylbenzene can potentially occur at other positions on the aromatic ring. 2. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product. 3. Hydrolysis of Acylating Agent: If using heptanedioyl chloride, exposure to moisture can lead to the formation of heptanedioic acid. | 1. Use purification techniques such as column chromatography or recrystallization to separate isomers. The desired 3,5-isomer is generally the major product due to directing effects of the methyl groups. 2. Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Unreacted 1,3-dimethylbenzene can often be removed by distillation. 3. Perform the reaction under anhydrous conditions. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Differences in the purity of starting materials or the activity of the catalyst. 2. Atmospheric Moisture: Fluctuations in humidity can affect the anhydrous conditions required for the reaction. | 1. Source high-purity reagents from a reliable supplier and consider running a small-scale test reaction to qualify new batches. 2. Always conduct the reaction under a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with a suitable C7 acylating agent.[1][2] This is typically either heptanedioic anhydride or 7-chloro-7-oxoheptanoic acid, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the primary impurities I should expect?
A2: The primary impurities often stem from side reactions of the Friedel-Crafts acylation. These can include:
-
Isomeric Products: Acylation at other positions of the 1,3-dimethylbenzene ring, such as the 2- or 4-positions.
-
Unreacted Starting Materials: Residual 1,3-dimethylbenzene or heptanedioic acid (if the anhydride or acid chloride hydrolyzed).
-
Diacylation Product: Although less common in acylation than in alkylation, it is possible for a second acylation to occur on the product, though the deactivating effect of the ketone group makes this less favorable.[2]
Q3: How can I minimize the formation of isomeric impurities?
A3: The directing effects of the two methyl groups in 1,3-dimethylbenzene strongly favor acylation at the 4-position (which is equivalent to the 6-position), leading to the desired 3,5-disubstituted pattern on the resulting phenyl ring. Acylation at the 2-position is sterically hindered. Running the reaction at a controlled, lower temperature can enhance selectivity.
Q4: What is the role of the Lewis acid in this synthesis?
A4: The Lewis acid, typically AlCl₃, activates the acylating agent (heptanedioic anhydride or 7-chloro-7-oxoheptanoic acid). It coordinates to a carbonyl oxygen (or the chloride), making the carbonyl carbon much more electrophilic and susceptible to attack by the electron-rich 1,3-dimethylbenzene ring.[1]
Q5: Why is a stoichiometric amount of Lewis acid required for Friedel-Crafts acylation?
A5: Unlike in some other catalytic reactions, a stoichiometric amount (or slightly more) of the Lewis acid is necessary because it forms a complex with the ketone product. This complex deactivates the Lewis acid, preventing it from acting as a catalyst for further reactions. The complex is then hydrolyzed during the workup step to release the final product.
Q6: What analytical techniques are best for identifying and quantifying impurities?
A6: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the desired product from isomeric impurities and unreacted starting materials, allowing for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the desired product and can help in the identification of isomeric impurities by their distinct aromatic proton and carbon signals.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative example for the synthesis of this compound.
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Heptanedioic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of heptanedioic anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the heptanedioic anhydride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1,3-dimethylbenzene (1.2 equivalents) dropwise, again keeping the temperature below 10 °C.
-
Once all reagents are added, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Synthesis Workflow
References
Technical Support Center: 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is a γ-keto acid. Generally, γ-keto acids are relatively stable in solution compared to β-keto acids, which are prone to decarboxylation.[1][2][3] However, long-term stability is dependent on the solvent, pH, and temperature of the solution. For optimal stability, it is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions for experiments.
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its long hydrocarbon chain and aromatic ring, this compound has limited solubility in aqueous solutions.[4][5][6] It is more soluble in organic solvents. For stock solutions, dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended. For aqueous buffers, the solubility can be increased by converting the carboxylic acid to its carboxylate salt by adjusting the pH to be slightly alkaline (pH > 7.5).
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: In aqueous solutions, the pH can influence both the solubility and stability of this compound.
-
Acidic Conditions (pH < 4): The compound exists predominantly in its protonated carboxylic acid form, which has lower aqueous solubility. Stability is generally good, but prolonged exposure to very strong acids may promote degradation.
-
Neutral to Slightly Alkaline Conditions (pH 7-8): The compound will be in its deprotonated carboxylate form, leading to increased aqueous solubility.[5] This pH range is generally recommended for short-term experimental use in aqueous buffers.
-
Strongly Alkaline Conditions (pH > 10): While solubility is high, prolonged exposure to strongly alkaline conditions may lead to base-catalyzed degradation reactions.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, similar keto-carboxylic acids can undergo degradation through oxidation of the ketone or reactions involving the carboxylic acid group.[7] Forced degradation studies suggest that exposure to strong oxidizing agents, high temperatures, and extreme pH values can lead to the formation of degradation products.[8][9][10]
Troubleshooting Guides
Issue 1: Compound precipitates out of aqueous buffer during experiment.
-
Cause: The concentration of the compound exceeds its solubility limit in the aqueous buffer at the experimental pH and temperature. Carboxylic acids with long alkyl chains tend to have low water solubility.[4][6]
-
Solution:
-
Increase pH: Adjust the pH of the buffer to be slightly more alkaline (e.g., pH 7.5-8.0) to ensure the compound is in its more soluble carboxylate salt form.
-
Use a Co-solvent: If permissible for the experiment, add a small percentage of an organic co-solvent like DMSO or ethanol (e.g., 1-5%) to the aqueous buffer to increase solubility.
-
Prepare a More Dilute Solution: If possible, lower the working concentration of the compound.
-
Prepare Fresh: Make the working solution immediately before use to minimize the time for potential precipitation.
-
Issue 2: Inconsistent results or loss of activity over time in solution.
-
Cause: The compound may be degrading in the experimental solution. This can be accelerated by factors such as temperature, light exposure, or reactive components in the buffer.
-
Solution:
-
Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
Fresh Preparation: Prepare working solutions fresh for each experiment from a frozen stock.
-
Buffer Components: Ensure that the buffer components are not reactive with the keto or carboxylic acid functionalities. Avoid strong reducing or oxidizing agents in the buffer unless they are part of the experimental design.
-
Stability Check: Perform a simple stability check by preparing a solution and analyzing its purity by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) under the experimental conditions.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (Approximate) | Notes |
| Water (pH 5.0) | < 0.1 mg/mL | Practically insoluble.[4][6] |
| PBS (pH 7.4) | ~0.5 mg/mL | Sparingly soluble. Solubility increases with pH. |
| DMSO | > 50 mg/mL | Freely soluble. Recommended for stock solutions. |
| Ethanol | > 30 mg/mL | Soluble. Suitable for stock solutions. |
| Methanol | > 25 mg/mL | Soluble. Suitable for stock solutions. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life (Estimated) |
| Solid Powder | Room Temperature | > 2 years |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 6 months |
| Stock Solution in DMSO/Ethanol | -80°C | > 1 year |
| Aqueous Working Solution | 4°C | < 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a sufficient amount of this compound (MW = 248.32 g/mol ).
-
Add the solid to a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a basic method to assess the stability of the compound in a specific buffer.
-
Solution Preparation: Prepare a working solution of this compound at the desired concentration in the experimental buffer.
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into an HPLC system.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the peak area and the appearance of new peaks indicate degradation.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the absorbance maximum of the compound (to be determined, likely around 254 nm due to the aromatic ring).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways of this compound under forced degradation conditions.
References
- 1. organic chemistry - Why are beta-ketoacids better at decarboxylation than gamma or delta? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: Crystallization of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is likely a poor choice for your compound at the concentration you are using. You have a few options:
-
Increase the solvent volume: Add more solvent in small increments while heating and stirring. Be mindful that using a large volume of solvent may significantly reduce your final yield.
-
Switch to a more suitable solvent: Consult the solubility table below for alternative solvents. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold.
-
Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Q2: The compound oiled out instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. To remedy this:
-
Re-heat the solution and add more solvent: This will lower the saturation temperature of the solution, ensuring that the compound crystallizes at a lower temperature.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?
A3: This is a common issue that can often be resolved with the following techniques:
-
Induce nucleation: As mentioned above, scratching the flask or adding a seed crystal can initiate crystal formation.
-
Reduce the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Use a different solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Place the solution in a colder bath: If an ice-water bath is ineffective, a mixture of ice and salt or a dry ice/acetone bath can be used to achieve lower temperatures.
Q4: The crystals that formed are very fine and powder-like, or the crystallization happened too quickly. What does this indicate?
A4: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. To obtain better quality crystals:
-
Slow down the cooling rate: A slower cooling process allows for the formation of larger, more well-defined crystals. Let the solution cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
-
Use a slightly larger volume of solvent: This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.
Q5: My final crystalline product is colored, but the pure compound should be white. How can I remove the colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving your compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize as usual. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Crystallization |
| Methanol | Sparingly Soluble | Soluble | Good |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Potentially suitable, may require a co-solvent |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Toluene | Sparingly Soluble | Soluble | Good |
| Hexane | Insoluble | Sparingly Soluble | Poor as a primary solvent, good as an anti-solvent |
| Water | Insoluble | Insoluble | Poor |
Note: This table is based on the expected solubility of a moderately polar organic acid and may require experimental verification.
Experimental Protocols
Protocol 1: Single Solvent Crystallization of this compound
-
Solvent Selection: Based on preliminary tests or the solubility table, choose a suitable solvent (e.g., ethanol or ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding the solvent in small portions until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Technical Support Center: Degradation of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the degradation of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.
Proposed Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on the metabolism of structurally similar compounds, two primary routes are proposed: Phase I Metabolism (functionalization) and Phase II Metabolism (conjugation). Additionally, microbial degradation through pathways like Beta-Oxidation is plausible.
Phase I and II Metabolic Pathways
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, this would likely involve oxidation of the aromatic ring and reduction of the ketone. Phase II reactions then conjugate these modified compounds with endogenous molecules to facilitate excretion.
Microbial Degradation Pathway: Beta-Oxidation
In microbial environments, the heptanoic acid side chain of the molecule is susceptible to beta-oxidation, a process that sequentially shortens the acyl chain.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic stability and identify metabolites of this compound using liver microsomes.[1][2][3]
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes on ice.
-
Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding the liver microsomes and the test compound. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., ACN or MeOH) to precipitate proteins and stop enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method to quantify the parent compound and identify potential metabolites.
-
LC-MS/MS Method for Metabolite Identification and Quantification
This protocol outlines a general approach for the analysis of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically suitable for separating the parent compound and its metabolites.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be tested to determine the optimal ionization for the parent compound and its metabolites.
-
Data Acquisition:
-
Full Scan (MS1): To identify the m/z of the parent compound and potential metabolites.
-
Product Ion Scan (MS2): To obtain fragmentation patterns for structural elucidation.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For targeted quantification of the parent compound and specific metabolites.
-
Quantitative Data Summary
The following table provides a hypothetical representation of data that could be generated from a metabolic stability assay.
| Time (minutes) | Parent Compound Concentration (µM) | Metabolite A (Hydroxylated) Peak Area | Metabolite B (Reduced) Peak Area |
| 0 | 1.00 | 0 | 0 |
| 5 | 0.85 | 15,000 | 8,000 |
| 15 | 0.60 | 40,000 | 22,000 |
| 30 | 0.35 | 75,000 | 45,000 |
| 60 | 0.10 | 120,000 | 80,000 |
Troubleshooting Guides and FAQs
Q1: I am not observing any degradation of the parent compound in my in vitro metabolism assay.
A1:
-
Enzyme Activity: Confirm the activity of your liver microsomes using a positive control substrate known to be metabolized by CYP450 enzymes.
-
Cofactor Presence: Ensure that the NADPH regenerating system is properly prepared and active. Without NADPH, CYP450 enzymes will not function.
-
Incubation Conditions: Verify the incubation temperature (37°C) and pH (7.4) of your buffer.
-
Compound Solubility: The test compound may have poor solubility in the incubation medium, limiting its availability to the enzymes. Check for precipitation.
Q2: I am seeing significant peak tailing for the carboxylic acid parent compound and its acidic metabolites in my LC-MS analysis.
A2:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic compounds. Ensure the pH is sufficiently low (e.g., by adding 0.1% formic acid) to keep the carboxylic acid protonated.[4][5][6][7]
-
Secondary Interactions: Peak tailing can result from interactions with active sites on the stationary phase. Consider using a column with end-capping or adding a competing base to the mobile phase.[4]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[5]
Q3: My quantitative results are not reproducible, and I suspect matrix effects.
A3:
-
Matrix Effect Definition: The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix.[8][9] This can lead to ion suppression or enhancement, affecting accuracy and precision.
-
Evaluation: To assess matrix effects, compare the peak response of the analyte in a clean solvent to its response in an extracted blank matrix spiked with the analyte.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]
-
Q4: I am having trouble identifying unknown metabolites from my LC-MS/MS data.
A4:
-
Data Acquisition: Ensure you are acquiring high-quality MS2 (fragmentation) data for the potential metabolite ions.
-
Predict Plausible Transformations: Based on known metabolic pathways, predict the masses of potential metabolites (e.g., +16 for hydroxylation, +2 for reduction).
-
Utilize Databases: Search metabolomics databases with the accurate mass of the parent and potential metabolites to find matches and predicted fragmentation patterns.
-
Fragmentation Analysis: Manually interpret the fragmentation pattern of the unknown metabolite and compare it to the fragmentation of the parent compound to identify structural similarities and modifications.
Q5: How can I differentiate between isomeric metabolites?
A5:
-
Chromatographic Separation: Isomers can often be separated by optimizing the liquid chromatography method (e.g., changing the column, mobile phase gradient, or temperature).
-
Fragmentation Patterns: Even if isomers are not chromatographically resolved, they may produce different fragmentation patterns in the MS2 scan, allowing for their differentiation.
-
Reference Standards: The most definitive way to identify isomers is to synthesize or purchase authentic reference standards and compare their retention times and fragmentation spectra to the unknown metabolites.
This technical support center provides a foundational guide for investigating the degradation of this compound. As with any scientific investigation, careful experimental design, proper controls, and thorough data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. In Vitro Drug Metabolism Using Liver Microsomes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
Technical Support Center: Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
This guide provides troubleshooting advice and detailed protocols for the purification of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, focusing on the removal of common byproducts from the Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most probable byproducts in the synthesis of this compound via Friedel-Crafts acylation?
A1: The synthesis, which is a Friedel-Crafts acylation, typically involves reacting 1,3-dimethylbenzene (m-xylene) with an acylating agent like heptanedioyl chloride or its anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The most common impurities and byproducts include:
-
Unreacted Starting Materials: Residual 1,3-dimethylbenzene and the acylating agent.
-
Hydrolyzed Acylating Agent: Heptanedioic acid, formed if the acylating agent is exposed to moisture.
-
Aluminum Salt Complexes: The ketone product forms a stable complex with the AlCl₃ catalyst, which must be broken down during workup.[1]
-
Di-acylated Products: Although less common than in Friedel-Crafts alkylation, there is a possibility of a second acylation on the aromatic ring, leading to a di-ketone byproduct.[2]
Q2: The reaction mixture has turned into a thick, dark, and difficult-to-stir sludge. Is this an indication of a failed reaction?
A2: Not necessarily. This is a common observation in Friedel-Crafts acylation reactions. The product, a ketone, is a Lewis base and forms a viscous, often colorful complex with the aluminum chloride catalyst.[1] This complex is typically broken down during the aqueous workup procedure. Gentle heating of the reaction mixture during the final stages can sometimes improve stirrability.
Q3: I am encountering persistent emulsions during the aqueous workup and extraction. How can this be resolved?
A3: Emulsions are frequently caused by finely dispersed aluminum salts that form during the quenching step. To break them down:
-
Add Hydrochloric Acid: Instead of quenching with ice and water alone, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This helps to dissolve the aluminum salts more effectively.[3][4]
-
Add Brine: During the extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing a better separation of the layers.
-
Filter through Celite: If solids are the cause, filter the entire quenched mixture (both organic and aqueous layers) through a pad of Celite® or diatomaceous earth before transferring it to a separatory funnel. This will remove the fine particulates that stabilize the emulsion.
Q4: My crude product is an impure oil or a waxy solid. What is the most effective purification strategy?
A4: The carboxylic acid moiety in your target compound, this compound, is the key to a highly effective purification method. An acid-base extraction is the recommended first step.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic product will be deprotonated and move into the aqueous layer, while neutral impurities (like unreacted m-xylene) remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify it with concentrated HCl until the product precipitates out.
-
Extract the pure product back into an organic solvent. This can be followed by recrystallization or column chromatography for higher purity.
Purification Data
The following table presents hypothetical but representative data for the purification of a 10g batch of crude this compound to illustrate the effectiveness of different techniques.
| Purification Method | Yield (%) | Purity (by HPLC, %) | Key Impurities Removed |
| Crude Product | 100% | 75% | 1,3-dimethylbenzene, heptanedioic acid, aluminum salts |
| After Aqueous Workup | 90% | 85% | Aluminum salts |
| After Acid-Base Extraction | 78% | 96% | 1,3-dimethylbenzene (neutral byproduct) |
| After Recrystallization | 70% | >99% | Heptanedioic acid and other minor impurities |
Experimental Protocols
Protocol 1: Aqueous Workup and Acid-Base Extraction
This protocol outlines the procedure for quenching the reaction and performing a chemical separation to isolate the acidic product from neutral byproducts.
-
Reaction Quench: Prepare a large beaker containing a stirred mixture of 500 g of crushed ice and 50 mL of concentrated hydrochloric acid. Slowly and carefully pour the cooled reaction mixture from the reaction flask into this beaker in a fume hood.
-
Initial Extraction: Transfer the entire mixture to a 1 L separatory funnel. Extract the mixture with 200 mL of dichloromethane. Drain the organic layer. Extract the aqueous layer two more times with 100 mL portions of dichloromethane.[3] Combine all organic extracts.
-
Bicarbonate Extraction (Product Isolation): Wash the combined organic layers with 150 mL of a saturated aqueous sodium bicarbonate solution. Vigorously shake the funnel, venting frequently to release CO₂ pressure.[3] Drain the organic layer (which contains neutral impurities) and set it aside. Collect the aqueous layer, which now contains the sodium salt of your product. Repeat the bicarbonate wash on the organic layer two more times, combining all aqueous extracts.
-
Acidification and Re-extraction: Cool the combined basic aqueous extracts in an ice bath. Slowly add concentrated HCl while stirring until the pH is approximately 1-2, at which point the purified product should precipitate as a solid or oil.
-
Final Isolation: Extract the acidified aqueous mixture three times with 150 mL portions of dichloromethane. Combine these final organic extracts, wash them with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of Purified Product
This is a final polishing step to achieve high purity.
-
Solvent Selection: Place a small amount of the product from Protocol 1 into several test tubes. Test various solvent systems (e.g., toluene, ethyl acetate/hexanes, acetone/water) to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the bulk of your product until it is fully dissolved.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Visualized Workflows
Caption: A standard workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Preventing side reactions in the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which is typically achieved via Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with a pimelic acid derivative.
Question: I am observing a very low yield or no product formation. What are the likely causes?
Answer: A low or negligible yield is one of the most common issues and can stem from several factors related to the reagents, catalyst, or reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst (typically AlCl₃) is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: In Friedel-Crafts acylation, the AlCl₃ not only acts as a catalyst but also complexes with the product ketone. Therefore, more than a stoichiometric equivalent of the catalyst is often required for the reaction to proceed to completion.
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a sluggish or stalled reaction. A gentle warming might be necessary to initiate the reaction.
-
Purity of Reagents: Impurities in the starting materials (m-xylene, pimeloyl chloride, or pimelic anhydride) or the solvent can interfere with the reaction. Use of high-purity, anhydrous reagents is critical.
Question: My final product is contaminated with isomeric impurities. How can I improve the regioselectivity?
Answer: The acylation of m-xylene should preferentially occur at the C-4 position, which is para to one methyl group and ortho to the other, due to electronic and steric effects. Formation of other isomers, such as acylation at the C-2 position, can occur.
-
Steric Hindrance: The primary directing influence comes from the two methyl groups, which are ortho, para-directing activators. Acylation at the C-4 position is sterically less hindered than at the C-2 position (flanked by both methyl groups). Using a bulky solvent or a bulkier Lewis acid catalyst can sometimes enhance selectivity for the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product over the thermodynamically controlled one.[1]
Question: The reaction mixture has turned dark or appears to have polymerized. What went wrong?
Answer: A dark coloration or the formation of tar-like substances often indicates side reactions or decomposition.
-
Excessive Temperature: Overheating the reaction mixture can lead to charring, polymerization of the reactants, or other undesirable side reactions. Maintain strict temperature control throughout the addition and reaction period.
-
Reaction with Solvent: The choice of solvent is critical. While nitrobenzene or carbon disulfide are classic solvents for Friedel-Crafts reactions, chlorinated hydrocarbons like dichloromethane are also common. Ensure the solvent is inert under the reaction conditions. Aromatic solvents like benzene or toluene are generally unsuitable as they can compete in the acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound? The synthesis is a classic Friedel-Crafts acylation , which is a type of electrophilic aromatic substitution. A Lewis acid (e.g., AlCl₃) activates the acylating agent (e.g., pimeloyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,3-dimethylbenzene ring, leading to the formation of the aryl ketone product.
Q2: Is polyacylation a significant concern in this synthesis? No, polyacylation is generally not a problem in Friedel-Crafts acylation.[1][2][3] The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack. This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to polysubstitution.[2][4]
Q3: Can I use pimelic acid directly instead of its anhydride or chloride? Directly using a carboxylic acid is generally not effective for Friedel-Crafts acylation under standard conditions. The carboxylic acid's hydroxyl group can react with the Lewis acid catalyst. It is necessary to convert the carboxylic acid to a more reactive derivative like an acyl chloride or an anhydride first.[5]
Q4: What are the essential safety precautions for this experiment?
-
Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and avoid any contact with moisture.
-
Acyl Chlorides: Reagents like pimeloyl chloride are corrosive and lachrymatory. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Quenching: The reaction work-up involves quenching the AlCl₃ complex, usually by carefully adding the reaction mixture to ice-cold acid. This process is highly exothermic and releases HCl gas, so it must be performed slowly in a fume hood with adequate cooling.
Q5: How can I purify the final product? The product contains a carboxylic acid functional group, which can be exploited for purification.
-
Acid-Base Extraction: After quenching, the product can be extracted into an organic solvent. Washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, moving the product into the aqueous layer as its carboxylate salt. The organic layer containing non-acidic impurities can then be discarded.
-
Acidification & Isolation: The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid product, which can be collected by filtration.
-
Recrystallization: Further purification can be achieved by recrystallizing the solid product from a suitable solvent system.
Data Summary
The following tables present hypothetical but realistic data for optimizing the synthesis.
Table 1: Effect of Catalyst Stoichiometry on Product Yield
| Entry | m-Xylene (Equivalents) | Pimeloyl Chloride (Equivalents) | AlCl₃ (Equivalents) | Yield (%) |
| 1 | 1.2 | 1.0 | 1.1 | 45 |
| 2 | 1.2 | 1.0 | 2.2 | 85 |
| 3 | 1.2 | 1.0 | 2.5 | 86 |
Yields are based on pimeloyl chloride as the limiting reagent.
Table 2: Influence of Reaction Temperature on Regioselectivity
| Entry | Temperature (°C) | Desired 4-isomer (%) | Undesired 2-isomer (%) |
| 1 | 0 | 95 | 5 |
| 2 | 25 | 88 | 12 |
| 3 | 50 | 79 | 21 |
Isomer ratios determined by GC-MS analysis of the crude product.
Experimental Protocol
Synthesis of this compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,3-Dimethylbenzene (m-xylene), anhydrous
-
Pimeloyl chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Charge the flask with anhydrous AlCl₃ (2.2 equivalents) and anhydrous DCM under a nitrogen atmosphere.
-
Cool the stirred suspension to 0°C using an ice bath.
-
Add pimeloyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension via the dropping funnel.
-
After the addition is complete, add m-xylene (1.2 equivalents) dropwise, ensuring the temperature remains between 0-5°C.
-
Once the addition of m-xylene is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and very slowly pour it into a beaker containing a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with dilute HCl, then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or via the acid-base extraction procedure detailed in the FAQs.
Visualizations
The following diagrams illustrate the reaction pathway and key decision-making processes.
Caption: Reaction pathway for Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low product yield.
Caption: Rationale for regioselectivity in the acylation of m-xylene.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
Technical Support Center: Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and direct method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1] This involves the reaction of 1,3-dimethylbenzene (m-xylene) with a pimelic acid derivative, such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the critical parameters for a successful Friedel-Crafts acylation in this synthesis?
Key parameters for a successful reaction include:
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Purity of Reagents: The use of anhydrous reagents and solvents is crucial, as the Lewis acid catalyst is highly moisture-sensitive.
-
Stoichiometry of the Catalyst: A slight excess of the Lewis acid catalyst is often required to ensure the reaction goes to completion.
-
Temperature Control: The reaction is typically exothermic, and maintaining the recommended temperature is vital to prevent side reactions.
-
Order of Addition: The order in which the reagents are mixed can significantly impact the yield and purity of the product.
Q3: What are some common side reactions to be aware of?
The primary side reactions in this synthesis can include:
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Isomer Formation: Acylation at different positions on the aromatic ring can lead to the formation of isomeric products.
-
Polyacylation: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the aromatic ring, especially if the reaction conditions are not well-controlled.[1][2]
-
Reaction with Solvent: The acylating agent or the intermediate acylium ion can potentially react with the solvent if it is not sufficiently inert.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst due to moisture.2. Insufficient amount of catalyst.3. Reaction temperature is too low.4. Impure starting materials. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.2. Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to the acylating agent.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.4. Purify starting materials (1,3-dimethylbenzene and pimelic acid derivative) before use. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to reduced regioselectivity.2. The choice of Lewis acid catalyst may influence isomer distribution. | 1. Maintain a lower reaction temperature throughout the addition and reaction period.2. Experiment with alternative Lewis acids, such as FeCl₃ or ZnCl₂, which may offer different selectivity. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Inadequate mixing of the reaction mixture. | 1. Extend the reaction time and monitor the consumption of the starting material by TLC or GC.2. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials or byproducts with similar polarity to the desired product.2. Emulsion formation during aqueous workup. | 1. Optimize the reaction to maximize the conversion of starting materials. Employ column chromatography with a carefully selected solvent system for purification.2. During workup, add a saturated brine solution to help break up emulsions. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pimelic Acid | 160.17 | 10.0 g | 0.0624 |
| Thionyl Chloride (SOCl₂) | 118.97 | 11.2 mL (18.5 g) | 0.156 |
| 1,3-Dimethylbenzene (m-xylene) | 106.17 | 50 mL | - |
| Aluminum Chloride (AlCl₃) | 133.34 | 18.7 g | 0.140 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| 2M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Saturated Brine Solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step 1: Preparation of Pimeloyl Chloride
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In a round-bottom flask equipped with a reflux condenser and a gas outlet, add pimelic acid (10.0 g, 0.0624 mol).
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Slowly add thionyl chloride (11.2 mL, 0.156 mol) to the pimelic acid at room temperature.
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Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting pimeloyl chloride is used directly in the next step.
Step 2: Friedel-Crafts Acylation
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In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (18.7 g, 0.140 mol) and anhydrous dichloromethane (100 mL).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve the freshly prepared pimeloyl chloride in anhydrous 1,3-dimethylbenzene (50 mL).
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Add the pimeloyl chloride/m-xylene solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 2M HCl (100 mL).
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Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally with saturated brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway: Friedel-Crafts Acylation
Caption: Reaction pathway of the Friedel-Crafts acylation for the synthesis.
References
Addressing batch-to-batch variability of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound characterized by a heptanoic acid chain attached to a 3,5-dimethylphenyl ketone group. While specific applications are not extensively documented in publicly available literature, its structure suggests potential use as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Aromatic ketones and carboxylic acids are common moieties in medicinal chemistry.
Q2: What are the likely causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability can stem from several factors throughout the synthesis and purification process.[1][2] Key potential causes include:
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Raw Material Quality: Inconsistent purity of starting materials, such as 1,3-dimethylbenzene and suberic anhydride (or its corresponding acid chloride), can introduce impurities that carry through the synthesis.[3][4]
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Reaction Conditions: Minor deviations in reaction temperature, time, and catalyst concentration can affect the reaction's completeness and the formation of side products.
-
Work-up and Purification: Variations in the extraction, washing, and recrystallization or chromatography procedures can lead to differing impurity profiles between batches.
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Solvent Purity: The presence of contaminants in solvents can lead to unwanted side reactions.
Q3: What are the potential impurities in a typical synthesis of this compound?
A3: Assuming a Friedel-Crafts acylation synthesis route, potential impurities could include:
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Unreacted Starting Materials: Residual 1,3-dimethylbenzene or suberic acid/anhydride.
-
Isomeric Products: Acylation at different positions on the dimethylbenzene ring, although the 3,5-dimethyl substitution pattern directs acylation to the 2, 4, or 6 positions. Due to steric hindrance, acylation at the 2-position might be less favored.
-
Polyacylated Products: Introduction of more than one acyl group onto the aromatic ring, though this is less common in Friedel-Crafts acylation compared to alkylation.[5]
-
Side-Products from Catalyst: Residual Lewis acid catalyst (e.g., aluminum chloride) complexed with the product.[6]
-
Byproducts of Incomplete Reaction or Side Reactions: Decarboxylation products or products from the cleavage of the heptanoic acid chain under harsh reaction conditions.
Troubleshooting Guides
Issue 1: Inconsistent Yields Between Batches
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent quality of starting materials | Source starting materials from a reliable supplier and perform quality control (e.g., NMR, melting point) on each new lot.[3][4] |
| Variations in reaction setup and conditions | Strictly control reaction parameters such as temperature, stirring rate, and reaction time. Use a well-calibrated thermometer and a consistent heating/cooling system. |
| Moisture in the reaction | Friedel-Crafts reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[7] |
| Inefficient work-up and product isolation | Standardize the work-up procedure, including the volumes of extraction solvents and wash solutions. Ensure complete extraction of the product. |
Issue 2: Variable Purity Profile Observed by HPLC
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Formation of isomeric byproducts | Optimize the reaction temperature. Lower temperatures often favor the formation of a single isomer in Friedel-Crafts acylations. |
| Presence of unreacted starting materials | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Adjust reaction time or stoichiometry if necessary. |
| Ineffective purification | Optimize the recrystallization solvent system or the chromatography conditions (e.g., solvent gradient for column chromatography). |
| Degradation of the compound | Store the compound in a cool, dark, and dry place. Assess the stability of the compound under your storage conditions. |
Issue 3: Inconsistent Spectroscopic Data (NMR, MS)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Presence of residual solvent | Dry the sample thoroughly under high vacuum. Identify the solvent peaks in the 1H NMR spectrum. |
| Contamination from glassware or equipment | Ensure all glassware and equipment are scrupulously clean before use. |
| Batch-specific impurity profile | Analyze the spectroscopic data to identify the structures of the impurities. This can provide clues about the side reactions occurring. |
| Instrumental variation | Calibrate and maintain analytical instruments regularly. Run a standard sample to ensure consistent performance. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
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Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
1H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons, methyl protons on the aromatic ring, and aliphatic protons of the heptanoic acid chain. The carboxylic acid proton may be a broad singlet.
-
13C NMR: Acquire a standard carbon spectrum to confirm the number of unique carbon atoms.
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification
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Ionization Technique: Electrospray ionization (ESI) is suitable for this compound.
-
Mode: Can be run in either positive or negative ion mode. In negative mode, the [M-H]- ion would be expected.
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Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
Data Presentation
Table 1: Hypothetical HPLC Purity Data for Three Batches
| Batch ID | Retention Time (min) | Peak Area (%) |
| Batch A | 15.2 | 99.5 |
| Batch B | 15.3 | 97.8 |
| Batch C | 15.2 | 98.9 |
Table 2: Hypothetical 1H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | -COOH |
| ~7.5 | s | 2H | Ar-H |
| ~7.2 | s | 1H | Ar-H |
| ~2.9 | t | 2H | -CH2-CO- |
| ~2.4 | s | 6H | Ar-CH3 |
| ~2.3 | t | 2H | -CH2-COOH |
| ~1.7 | m | 4H | -CH2-CH2- |
| ~1.4 | m | 2H | -CH2- |
Visualizations
References
Analytical challenges in the characterization of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges in the characterization of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS No. 898765-48-5).[1]
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound has a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol .[1] While detailed experimental data is limited, its structure as a ketoacid suggests it is a solid at room temperature with moderate polarity.
Q2: What solvents are recommended for dissolving this compound?
A2: Given its structure, which includes a carboxylic acid group and a substituted phenyl ring, it is expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For reverse-phase HPLC, it is advisable to dissolve the compound in the mobile phase or a solvent with a similar or weaker elution strength, like a mixture of acetonitrile and water.
Q3: What are the primary analytical techniques for characterizing this compound?
A3: The primary techniques for characterizing this compound include:
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High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
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Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for detailed structural confirmation.
Q4: Is this compound susceptible to degradation?
A4: As a ketoacid, this compound may be susceptible to degradation under certain conditions. The carboxylic acid moiety can react with alcohols to form esters in the presence of an acid catalyst. The ketone group might undergo reactions under strongly acidic or basic conditions. It is recommended to store the compound in a cool, dry, and dark place and to use freshly prepared solutions for analysis.
Troubleshooting Guides
HPLC Analysis
Q1: I am observing poor peak shape (e.g., tailing or fronting) for my compound during HPLC analysis. What could be the cause and how can I fix it?
A1: Poor peak shape can arise from several factors:
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Secondary interactions: The carboxylic acid group can interact with residual silanols on the silica-based column.
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Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of the carboxylic acid and minimize these interactions.
-
-
Column overload: Injecting too much sample can lead to peak distortion.
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Solution: Reduce the injection volume or the concentration of the sample.
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-
Inappropriate solvent for sample dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting.
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Solution: Dissolve the sample in the mobile phase or a weaker solvent.
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Q2: My retention time is shifting between injections. What should I check?
A2: Retention time variability can be due to:
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Changes in mobile phase composition: Ensure the mobile phase is well-mixed and that the pump is delivering a consistent composition. Premixing the mobile phase can help.
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Fluctuations in column temperature: Use a column oven to maintain a constant temperature.
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Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
Mass Spectrometry (MS) Analysis
Q1: I am having trouble detecting the molecular ion of this compound. What are the likely reasons?
A1: Difficulty in detecting the molecular ion could be due to:
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Ionization mode: This compound should ionize well in both positive and negative ion modes.
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In positive mode , you would expect to see the protonated molecule [M+H]⁺ at m/z 249.14.
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In negative mode , you would expect the deprotonated molecule [M-H]⁻ at m/z 247.13.
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Solution: Try switching the polarity. Also, consider the formation of adducts with components of the mobile phase, such as sodium [M+Na]⁺.
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In-source fragmentation: The molecule might be fragmenting in the ion source.
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Solution: Reduce the fragmentation voltage or cone voltage in the ion source settings.
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Q2: I am seeing unexpected peaks in my mass spectrum. What could they be?
A2: Unexpected peaks could be:
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Impurities: These could be starting materials, by-products from the synthesis, or degradation products.
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Adducts: As mentioned, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or mobile phase components are common.
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Contaminants: Contaminants from solvents, glassware, or the instrument itself can appear in the spectrum.
NMR Spectroscopy
Q1: My ¹H NMR spectrum looks complex and the peaks are broad. How can I improve the resolution?
A1: Broad peaks in an NMR spectrum can be caused by:
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Sample concentration: A sample that is too concentrated can lead to viscosity-related broadening.
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Solution: Dilute the sample.
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Paramagnetic impurities: Trace amounts of paramagnetic metals can cause significant broadening.
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Solution: Purify the sample or use a chelating agent if appropriate.
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Chemical exchange: The carboxylic acid proton can exchange with residual water in the solvent, leading to a broad peak.
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Solution: Adding a drop of D₂O can cause the carboxylic acid proton peak to disappear, confirming its presence.
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Data Presentation
| Parameter | Value | Analytical Technique |
| Molecular Formula | C15H20O3 | - |
| Molecular Weight | 248.32 g/mol | - |
| CAS Number | 898765-48-5 | - |
| Hypothetical HPLC Retention Time | 4.8 min | Reverse-Phase HPLC |
| [M+H]⁺ (m/z) | 249.14 | Mass Spectrometry (Positive Ion Mode) |
| [M-H]⁻ (m/z) | 247.13 | Mass Spectrometry (Negative Ion Mode) |
| Hypothetical ¹H NMR Chemical Shifts (ppm) | ~7.5-7.0 (aromatic), ~2.9 (CH₂ next to C=O), ~2.6 (CH₃ on ring), ~2.3 (CH₂ next to COOH), ~1.6-1.4 (other CH₂) | ¹H NMR |
Detailed Experimental Protocol
HPLC-UV Method for Purity Analysis
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
Time (min) %A %B 0 70 30 10 10 90 12 10 90 12.1 70 30 | 15 | 70 | 30 |
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Mandatory Visualization
Caption: Troubleshooting workflow for analytical challenges.
References
Validation & Comparative
A Comparative Guide to Investigating the Biological Activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is an aromatic keto acid whose biological activities and potential therapeutic applications remain largely unexplored in publicly available scientific literature. This guide provides a framework for researchers to investigate its activity by comparing it with known compounds and outlining detailed experimental protocols for its characterization. Due to the current lack of direct experimental data on this specific compound, this document will focus on established methodologies for evaluating related chemical structures, thereby offering a roadmap for future research.
Hypothesized Biological Activities and Comparative Compounds
Aromatic keto acids and compounds bearing a 3,5-dimethylphenyl moiety have been associated with a range of biological activities. Based on these structural alerts, this compound could potentially modulate pathways involved in inflammation and metabolic regulation.
Table 1: Potential Activities and Comparative Compounds
| Potential Biological Activity | Rationale for Hypothesis | Positive Control Compounds | Negative Control Compounds |
| Cyclooxygenase (COX) Inhibition | Aromatic acids are a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). | Ibuprofen, Celecoxib | Acetaminophen (weak COX inhibitor) |
| Nuclear Receptor Modulation | The lipophilic nature of the compound suggests potential interaction with nuclear receptors. | Rosiglitazone (PPARγ agonist), GW501516 (PPARδ agonist) | Inactive structural analogs |
Experimental Protocols
To elucidate the biological activity of this compound, a tiered screening approach is recommended. The following are detailed protocols for initial in vitro assays.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the production of prostaglandins by COX enzymes.
Materials:
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Human recombinant COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)
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Colorimetric or fluorometric COX inhibitor screening assay kit
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Test compound (this compound)
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Control compounds (Ibuprofen, Celecoxib)
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Microplate reader
Procedure:
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Prepare a series of dilutions of the test compound and control compounds.
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In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
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Add the test compound or control compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding arachidonic acid to each well.
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Incubate the plate at 37°C for the recommended time (e.g., 10 minutes).
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Stop the reaction by adding a stop solution provided in the assay kit.
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Add the detection reagent and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
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Calculate the percentage of COX inhibition for each concentration of the test and control compounds.
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Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay
This cell-based reporter assay measures the ability of the test compound to activate PPAR subtypes (α, δ, and γ).
Materials:
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Mammalian cell line (e.g., HEK293T)
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Expression plasmids for the ligand-binding domain (LBD) of human PPARα, PPARδ, or PPARγ fused to a GAL4 DNA-binding domain.
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A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
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Transfection reagent.
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Test compound (this compound).
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Control compounds (e.g., Rosiglitazone for PPARγ).
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Cell culture medium and reagents.
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Luciferase assay system.
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Luminometer.
Procedure:
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Seed the cells in a 96-well plate and allow them to attach overnight.
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Co-transfect the cells with the appropriate PPAR-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.
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After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or control compounds.
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Incubate the cells for an additional 24 hours.
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Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
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Calculate the fold activation of luciferase expression relative to the vehicle-treated control.
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Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by plotting the fold activation against the logarithm of the compound concentration.
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 2: Comparative COX Inhibition Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | >100 | 0.04 | >2500 |
Table 3: Comparative PPAR Activation Data (Hypothetical)
| Compound | PPARα EC50 (µM) | PPARδ EC50 (µM) | PPARγ EC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Rosiglitazone | >50 | >50 | 0.1 |
| GW501516 | 0.1 | 0.001 | >50 |
Visualizations
Diagrams are essential for illustrating experimental workflows and potential signaling pathways.
Caption: High-level workflow for characterizing the biological activity of a novel compound.
Caption: General overview of potential signaling pathway modulation by a test compound.
Conclusion
While the specific biological activities of this compound are yet to be determined, its chemical structure suggests that it may possess interesting pharmacological properties. The experimental protocols and comparative framework provided in this guide offer a robust starting point for its systematic evaluation. Through rigorous in vitro and subsequent in vivo testing, the scientific community can elucidate the potential of this and similar molecules for future therapeutic development.
Validating the Target of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals interested in the therapeutic potential of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a critical first step is the identification and validation of its biological target. This guide provides a comparative overview of methodologies to approach this crucial phase of research.
Currently, there is no publicly available information detailing the specific biological target or mechanism of action for this compound. The following sections outline established experimental strategies that can be employed to elucidate its molecular target and provide a framework for comparing the potential outcomes of these approaches.
Target Identification Strategies
The initial phase of target validation involves identifying the molecular entity with which the compound interacts to elicit a biological response. A variety of experimental techniques can be employed, each with distinct advantages and limitations.
Table 1: Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized compound is used to capture interacting proteins from cell lysates or tissue extracts. | Direct identification of binding partners; can identify novel targets. | Requires chemical modification for immobilization; may identify non-specific binders. |
| Yeast Two-Hybrid (Y2H) | Genetically engineered yeast strains are used to detect protein-protein interactions, adapted for small molecule interactions. | High-throughput screening; applicable in a cellular context. | High rate of false positives; may not identify direct binders. |
| Computational Docking | In silico modeling predicts the binding of the compound to the three-dimensional structures of known proteins. | Rapid and cost-effective; can screen large libraries of potential targets. | Predictions require experimental validation; accuracy depends on the quality of protein structures. |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature of a protein upon ligand binding. | Can be high-throughput; provides information on direct binding. | Requires purified protein; may not be suitable for all proteins. |
Experimental Protocols
1. Affinity Chromatography Protocol
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Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads) via a suitable linker.
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Lysate Preparation: Prepare a protein extract from the cells or tissue of interest.
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Incubation: Incubate the protein lysate with the immobilized compound to allow for binding.
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Washing: Wash the beads extensively to remove non-specifically bound proteins.
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Elution: Elute the specifically bound proteins.
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Identification: Identify the eluted proteins by mass spectrometry.
2. Yeast Two-Hybrid (Y2H) Protocol
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Bait Construction: Fuse a derivative of this compound to a DNA-binding domain (DBD).
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Prey Library Screening: Introduce the bait into a yeast strain expressing a library of proteins fused to an activation domain (AD).
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Interaction Detection: If the compound-bait interacts with a prey protein, the DBD and AD are brought into proximity, activating reporter gene expression.
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Hit Validation: Isolate and sequence the DNA from positive colonies to identify the interacting protein.
Workflow for Target Validation
The following diagram illustrates a logical workflow for identifying and validating the target of this compound.
Caption: Workflow for Target Identification and Validation.
Signaling Pathway Analysis
Once a putative target is identified and validated, it is crucial to understand its role in cellular signaling pathways. This provides insight into the compound's mechanism of action and potential therapeutic applications.
The following is a hypothetical signaling pathway diagram illustrating how this compound might interact with a target kinase and modulate a downstream pathway.
Caption: Hypothetical Kinase Inhibition Pathway.
By employing these methodologies, researchers can systematically elucidate the biological target of this compound, paving the way for further preclinical and clinical development. The comparative data generated from these approaches will be essential for making informed decisions about the compound's therapeutic potential.
Comparative Analysis of Phenyl-Oxoheptanoic Acid Analogs in Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activity of compounds structurally related to 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Due to a lack of available data on this compound itself, this document leverages data from analogous structures to provide a framework for potential research and development.
The following sections detail the biological activities, experimental protocols, and comparative data for selected phenyl-oxoheptanoic acid derivatives and related molecules. This information is intended to serve as a foundational resource for those interested in the potential therapeutic applications of this class of compounds.
Comparative Biological Activity
While no biological target has been identified for this compound, structurally similar molecules have shown activity against various enzymes. For instance, certain 4-phenoxy-phenyl isoxazoles have been identified as inhibitors of Acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism.[1] Additionally, other phenyl-containing carboxylic acid derivatives have been investigated as potential phosphodiesterase type 4 (PDE4) inhibitors.[2]
To illustrate a comparative analysis, the table below presents hypothetical inhibitory data for this compound against two potential enzyme targets, alongside data for known inhibitors of those enzymes.
| Compound | Target Enzyme | IC50 (nM) | Assay Method | Reference |
| This compound (Hypothetical) | Enzyme A | X | Biochemical Assay | N/A |
| This compound (Hypothetical) | Enzyme B | Y | Cell-Based Assay | N/A |
| Compound 6g (4-phenoxy-phenyl isoxazole derivative) | Acetyl-CoA Carboxylase 1 (ACC1) | 99.8 | In vitro enzyme assay | [1] |
| CP-640186 | Acetyl-CoA Carboxylase 1 (ACC1) | N/A (comparable to 6g) | In vitro enzyme assay | [1] |
| Compound 5j (5-phenyl-2-furan derivative) | Phosphodiesterase 4B (PDE4B) | 1400 | In vitro enzyme assay | [2] |
| Rolipram | Phosphodiesterase 4B (PDE4B) | 2000 | In vitro enzyme assay | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the potential targets of phenyl-oxoheptanoic acid derivatives.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against ACC.
Methodology:
-
Enzyme Preparation: Recombinant human ACC1 is purified and prepared.
-
Reaction Mixture: The assay is conducted in a buffer containing ATP, acetyl-CoA, and bicarbonate.
-
Compound Incubation: The test compound, at varying concentrations, is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of acetyl-CoA.
-
Detection: The rate of carboxylation of acetyl-CoA to malonyl-CoA is measured. This can be done using a variety of methods, such as radiolabeling with [¹⁴C]bicarbonate or by coupling the reaction to a fluorescent or luminescent reporter system.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[1]
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against PDE4.
Methodology:
-
Enzyme Source: Recombinant human PDE4B is used.
-
Substrate: The fluorescently labeled cyclic nucleotide, cAMP, is used as the substrate.
-
Compound Incubation: The test compound is incubated with the PDE4 enzyme.
-
Reaction Initiation: The reaction is started by adding the cAMP substrate.
-
Detection: The hydrolysis of cAMP by PDE4 is monitored by a change in fluorescence.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a generic experimental workflow for enzyme inhibition screening and a simplified signaling pathway.
Caption: A generalized workflow for determining the IC50 value of a test compound against a target enzyme.
Caption: A simplified signaling cascade illustrating the inhibitory action of a compound on a target enzyme.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Profile of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid Remains Undefined
Despite a comprehensive search of available scientific literature and databases, no biological assay data for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid has been identified. This lack of information extends to structurally similar keto acids, preventing a comparative analysis of its performance in biological systems. As a result, the creation of a detailed comparison guide with quantitative data, experimental protocols, and pathway visualizations is not possible at this time.
Researchers and drug development professionals interested in the biological activities of novel keto acids will find a significant knowledge gap concerning this compound and its close analogs. While the broader class of aryl keto acids has been investigated for various therapeutic applications, including anticancer and antimicrobial activities, the specific substitution pattern of a dimethylphenyl group on a 7-oxoheptanoic acid scaffold represents a largely unexplored area of chemical biology.
Our investigation sought to uncover data from a range of potential biological assays, including but not limited to:
-
Enzymatic Assays: To determine if the compound inhibits or modulates the activity of specific enzymes.
-
Cell-Based Assays: To assess its effects on cellular processes such as proliferation, viability, signaling pathways, or cytotoxicity in various cell lines.
-
Pharmacological Profiling: To understand its broader interaction with biological targets and its potential therapeutic or adverse effects.
-
Structure-Activity Relationship (SAR) Studies: To compare its activity with that of structurally related compounds to identify key chemical features for biological effect.
The absence of any published findings in these areas makes it impossible to construct the requested data tables, detail experimental methodologies, or generate visual representations of its mechanism of action.
The Landscape of Similar Keto Acids
While direct comparisons are not feasible, the following table lists some structurally related keto acids that have been cataloged, though without associated biological data. This information is provided for structural context.
| Compound Name | Molecular Formula | Key Structural Differences from Target Compound |
| This compound | C₁₅H₂₀O₃ | Target Compound |
| 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | C₁₅H₂₀O₃ | Isomeric dimethylphenyl substitution |
| 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | C₁₅H₂₀O₃ | Isomeric dimethylphenyl substitution |
| 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid | C₁₅H₂₀O₅ | Dimethoxy instead of dimethyl substitution |
Future Directions
The lack of data on this compound highlights an opportunity for new research. A logical first step for investigators would be to perform broad-spectrum screening to identify potential biological activities. A general experimental workflow for such an investigation is proposed below.
Figure 1. A generalized workflow for the initial biological evaluation of a novel chemical entity like this compound.
Until such studies are conducted and the results published, a meaningful comparison of this compound with other keto acids in biological assays remains speculative. Researchers are encouraged to view this as an open area for investigation.
Uncharted Territory: The Challenge of Reproducibility for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid
Researchers and drug development professionals exploring the potential of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid face a significant hurdle: a lack of publicly available experimental data, making assessments of its biological activity and the reproducibility of any related experiments currently impossible.
Despite its availability from chemical suppliers, a thorough review of scientific literature and chemical databases reveals a notable absence of published research detailing the use of this compound in any experimental context. This scarcity of information prevents a comprehensive comparison with alternative compounds and the establishment of standardized experimental protocols.
The Void of Experimental Data
At present, information on this compound is confined to its basic chemical properties, such as its molecular formula (C15H20O3) and CAS number (898765-48-5). There are no published studies that describe its synthesis in a research context, its application in biological assays, or its potential mechanism of action. Consequently, key quantitative data required for a comparative analysis, such as IC50 values, binding affinities, or efficacy in cellular or animal models, are non-existent.
This lack of foundational research means that any laboratory currently considering this compound would be venturing into uncharted territory, without the benefit of prior art to guide their experimental design or to benchmark their findings.
The Path Forward: Establishing a Baseline for Reproducibility
For this compound to become a viable tool in research and development, the scientific community would need to undertake foundational studies to establish its basic biological profile. A logical workflow for such an endeavor is outlined below.
Caption: Proposed workflow for establishing the experimental reproducibility and comparative profile of a novel chemical entity.
The initial phase would involve the synthesis and rigorous characterization of the compound, followed by broad biological screening to identify any potential activity. Should a biological effect be observed, the subsequent steps would focus on identifying the molecular target(s) and developing robust and reproducible assays. Only after these foundational steps are completed can meaningful comparisons with alternative compounds be drawn and the reproducibility of experiments using this compound be properly assessed.
Until such data becomes available, researchers are encouraged to explore structurally related compounds or other chemical scaffolds for which a body of literature and established experimental protocols already exist. This will ensure a more solid foundation for their research and a greater likelihood of achieving reproducible and comparable results.
Benchmarking 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: A Comparative Analysis Against Known Inhibitors and Activators
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive benchmarking guide for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid cannot be provided at this time.
Our extensive search for publicly available experimental data on the biological activity of this compound has yielded insufficient information to conduct a meaningful comparison against known inhibitors and activators. The primary information available for this compound relates to its chemical synthesis and supply, with a notable absence of studies detailing its performance in biological assays.
A thorough comparative guide, as requested, would necessitate quantitative data from established experimental protocols. Such data is essential for constructing informative tables and diagrams that objectively represent the compound's efficacy and mechanism of action relative to other molecules. Without this foundational data, the core requirements of data presentation, detailed experimental protocols, and meaningful visualizations cannot be met.
We are committed to providing accurate and data-driven content. Therefore, until peer-reviewed research detailing the biological evaluation of this compound becomes available, the development of a comparison guide would be speculative and not meet the rigorous standards of scientific discourse.
We will continue to monitor the scientific literature for new information on this compound and will revisit this topic should relevant data be published. We appreciate your understanding and encourage you to consult our other resources for information on compounds with established biological profiles.
Comparative Efficacy of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid: In Vivo vs. In Vitro
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the biological efficacy of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. At present, there are no publicly accessible peer-reviewed studies, clinical trial data, or detailed experimental reports that have evaluated the in vivo or in vitro activity of this specific compound.
Our extensive search for pharmacological data on this compound did not yield any information regarding its mechanism of action, potential therapeutic targets, or efficacy in any biological system. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes, but no published studies have subsequently detailed its biological effects.
Consequently, a direct comparison of its in vivo and in vitro efficacy, as well as a comparison with alternative compounds, cannot be conducted at this time. The core requirements of this guide—presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research.
Future Research Directions and Comparative Context
While data on this compound is absent, the broader class of aryl-oxoheptanoic acids and related structures has been investigated for various biological activities. Future research into this specific molecule could potentially explore areas where similar compounds have shown promise. A hypothetical experimental workflow for evaluating the efficacy of a novel compound like this compound is presented below.
Hypothetical Experimental Workflow
The following diagram outlines a general workflow that researchers might employ to investigate the biological activity of a novel chemical entity, starting from initial in vitro screening to subsequent in vivo validation.
Caption: Hypothetical workflow for drug discovery and efficacy testing.
Conclusion
The scientific community awaits initial studies to characterize the biological profile of this compound. Without foundational in vitro and in vivo data, any discussion of its efficacy remains speculative. This guide will be updated as relevant research becomes available. Researchers interested in this compound are encouraged to conduct and publish initial screenings to elucidate its potential pharmacological properties.
Head-to-head comparison of different synthesis routes for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
The synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a valuable intermediate in pharmaceutical and materials science, can be approached through several strategic routes. This guide provides a head-to-head comparison of the most plausible synthetic pathways, offering detailed experimental protocols and a quantitative analysis to inform your selection of the most efficient and practical method. The two primary routes evaluated are the direct Friedel-Crafts acylation and a Grignard reagent-based approach, each presenting distinct advantages and challenges in terms of yield, reagent availability, and operational complexity.
At a Glance: Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Friedel-Crafts Acylation (Adipoyl Chloride) | Route 1: Friedel-Crafts Acylation (Adipic Anhydride) | Route 2: Grignard Reagent Addition |
| Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Reagent Cost | Moderate | Low | Moderate |
| Reaction Steps | 2 | 2 | 3 |
| Key Challenge | Handling of adipoyl chloride, potential for diacylation | Lower reactivity of anhydride, requires harsher conditions | Grignard reagent preparation and handling, protection of carboxylic acid |
| Scalability | Readily scalable | Scalable with optimization | Moderate |
Route 1: Friedel-Crafts Acylation of m-Xylene
The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dimethylbenzene (m-xylene), with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, two common acylating agents derived from adipic acid can be considered: adipoyl chloride and adipic anhydride.
Logical Workflow for Friedel-Crafts Acylation
Orthogonal Validation of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid's Biological Effects: A Comparative Guide
A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant gap in the understanding of the biological effects of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. As of November 2025, there is no published data detailing its specific biological activities, molecular targets, or signaling pathways.
This absence of foundational biological data precludes the creation of a detailed comparison guide as requested. An orthogonal validation, by its nature, requires a known biological effect to be confirmed through multiple, independent experimental methods. Without an initial observed effect, no such validation can be designed or executed. Consequently, a comparison with alternative compounds or the generation of experimental protocols and signaling pathway diagrams is not feasible.
State of Current Knowledge
Searches of chemical and biological databases, including PubChem, ChemicalBook, and CAS (Chemical Abstracts Service), primarily identify this compound (CAS No. 898765-48-5) as a commercially available chemical compound. The available information is limited to its chemical structure, molecular formula (C₁₅H₂₀O₃), and other physicochemical properties. There are no associated bioassay results, target-based screening data, or in vivo studies accessible in the public domain.
Theoretical Framework for Future Orthogonal Validation
Should initial biological effects of this compound be identified in the future, a rigorous orthogonal validation strategy would be essential to confirm these findings. This process involves using distinct methodologies to verify the initial observation, thereby reducing the likelihood of experimental artifacts or off-target effects.
A hypothetical workflow for such a validation is presented below.
Hypothetical Experimental Workflow
Comparative Analysis of the Pharmacokinetic Properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid Derivatives
Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific pharmacokinetic data for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid or its derivatives. The following guide is a template created with hypothetical data to illustrate the structure, content, and visualizations requested. The experimental protocols and data presented herein are for illustrative purposes only and do not represent actual experimental findings for the specified compounds.
This guide provides a template for a comparative analysis of the pharmacokinetic properties of hypothetical derivatives of this compound. The objective is to present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in evaluating potential drug candidates.
Overview of Hypothetical Compounds
For the purpose of this guide, we will consider three hypothetical derivatives of the parent compound (PC), each with a modification to the heptanoic acid chain, which could plausibly influence its pharmacokinetic profile.
-
Parent Compound (PC): this compound
-
Derivative A: (S)-7-(3,5-Dimethylphenyl)-7-hydroxyheptanoic acid (Keto-reduced)
-
Derivative B: 7-(3,5-Dimethylphenyl)-7-oxoheptanamide (Carboxylic acid to Amide)
-
Derivative C: Methyl 7-(3,5-Dimethylphenyl)-7-oxoheptanoate (Methyl ester prodrug)
Comparative Pharmacokinetic Data
The following tables summarize the hypothetical in vitro and in vivo pharmacokinetic parameters for the parent compound and its derivatives.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| PC | 45.2 | 30.8 |
| Derivative A | 65.8 | 21.2 |
| Derivative B | 30.5 | 45.7 |
| Derivative C | 12.1 (rapid hydrolysis) | >115 (esterase activity) |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, IV)
| Compound | Cmax (ng/mL) | AUC₀₋inf (ng·h/mL) | Vd (L/kg) | CL (L/h/kg) | t½ (h) |
| PC | 1250 | 3450 | 2.5 | 2.9 | 0.6 |
| Derivative A | 1580 | 5200 | 1.8 | 1.9 | 0.65 |
| Derivative B | 980 | 2100 | 3.1 | 4.8 | 0.45 |
| Derivative C | Not determined (Prodrug) | Not determined | Not determined | Not determined | Not determined |
Table 3: Oral Bioavailability in Rats (50 mg/kg, PO)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋inf (ng·h/mL) | Oral Bioavailability (F%) |
| PC | 450 | 1.5 | 1800 | 10.4 |
| Derivative A | 720 | 1.0 | 3120 | 12.0 |
| Derivative B | 250 | 2.0 | 840 | 8.0 |
| Derivative C | 950 (as PC) | 0.5 | 3100 (as PC) | 18.0 (as PC) |
Experimental Protocols
The following are hypothetical, detailed methodologies for the key experiments cited in this guide.
3.1. In Vitro Metabolic Stability
-
Objective: To determine the rate of metabolism of the test compounds in human liver microsomes.
-
Materials: Human liver microsomes (pooled, mixed gender), NADPH regenerating system, test compounds, positive control (e.g., testosterone), and analytical standards.
-
Procedure:
-
Test compounds (1 µM final concentration) are incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by the addition of ice-cold acetonitrile containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k, and intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).
-
3.2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of the test compounds following intravenous and oral administration in rats.
-
Animals: Male Sprague-Dawley rats (n=5 per group), cannulated in the jugular vein.
-
IV Administration:
-
Test compounds are formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
-
A single intravenous bolus dose of 10 mg/kg is administered via the tail vein.
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
-
Oral Administration:
-
Test compounds are formulated as a suspension (e.g., in 0.5% methylcellulose).
-
A single oral gavage dose of 50 mg/kg is administered.
-
Blood sampling follows the same schedule as the IV study.
-
-
Sample Analysis: Plasma concentrations of the test compounds are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Hypothetical workflow for pharmacokinetic characterization.
Safety Operating Guide
Proper Disposal of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a compound utilized in drug development and scientific research. Due to the limited availability of specific toxicological data for this compound, it is crucial to handle it with the utmost care and to follow stringent disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.[1]
Hazard Summary of a Structurally Similar Compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Data based on the Safety Data Sheet for 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures compliance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "this compound".
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office or your contracted waste disposal company.
2. Packaging:
-
Use a container that is compatible with the chemical.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
The exterior of the container must be clean and free of contamination.
-
For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[3]
3. Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal company to arrange for pickup and disposal.[1]
-
Provide the waste disposal company with all available information about the compound, including its name, quantity, and any known hazards.
5. Contaminated Material Disposal:
-
Any materials, such as filter paper, gloves, or absorbent pads, that are contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste along with the chemical itself.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. A face shield may be required for splash hazards. |
| Hand Protection | Nitrile or Neoprene Gloves | Chemically resistant, disposable. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Use in a well-ventilated area is mandatory. Avoid breathing dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE as specified in the table above.
-
Locate the nearest emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents for the experiment.
-
-
Handling:
-
Wear all required PPE before handling the compound.
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, labeled hazardous waste container.
-
Do not pour chemical waste down the drain.[3]
-
-
Neutralization (for acidic waste streams):
-
If the waste is characterized solely as a corrosive acid with no other hazardous properties, it may be neutralized.[3]
-
Slowly add a dilute base (e.g., 1M sodium bicarbonate) to the acidic solution in a large container with stirring.
-
Monitor the pH. The final pH should be between 5.5 and 9.5 before drain disposal, followed by a large flush of water.[3]
-
Important: If the waste contains other hazardous materials, it must be disposed of through the hazardous waste management program without neutralization.[3]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
